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(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Documentation Hub

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  • Product: (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone
  • CAS: 2586127-26-4

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: An Advanced Synthetic Auxin Pharmacophore

Executive Summary (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS: 2586127-26-4) is a highly specialized chemical building block and pro-drug analog belonging to the synthetic auxin family. Specifically, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS: 2586127-26-4) is a highly specialized chemical building block and pro-drug analog belonging to the synthetic auxin family. Specifically, it shares the core pharmacophore of the highly potent arylpicolinate class of herbicides (e.g., halauxifen-methyl). This whitepaper deconstructs its mechanism of action, detailing how the morpholino amide acts as a delivery vehicle that, upon metabolic activation, yields an active acid that hijacks the plant's TIR1/AFB ubiquitin ligase complex . By acting as a "molecular glue," this compound forces the rapid degradation of transcriptional repressors, leading to uncontrolled gene expression and cellular collapse.

Chemical Identity & Structural Pharmacophore

To understand the mechanism of action, we must first deconstruct the molecule into its two functional domains:

  • The Pharmacophore (2-Chloro-4-fluoro-3-methoxyphenyl): This highly decorated aryl ring is the bioactive core. The specific halogenation pattern (chloro and fluoro) combined with the methoxy group creates a precise steric and electrostatic profile designed to dock perfectly into the hydrophobic base of the auxin receptor pocket, a principle established during the [1].

  • The Delivery Vehicle (Morpholino Methanone): The morpholine ring is attached via an amide linkage. In biological systems, bulky amides often serve as pro-drugs. The morpholino group enhances lipophilicity and cuticular penetration while providing metabolic stability against rapid degradation, requiring specific amidase-mediated hydrolysis in planta to release the active carboxylic acid.

Core Mechanism of Action: The TIR1/AFB Receptor Complex

Once the morpholino pro-drug is hydrolyzed to its active acid form, it enters the plant cell nucleus and initiates a catastrophic signaling cascade.

The primary target is the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, an F-box protein that forms the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

As elucidated by foundational crystallographic studies on the [2], the active 2-chloro-4-fluoro-3-methoxyphenyl derivative binds to the bottom of the leucine-rich repeat (LRR) domain of TIR1. Crucially, the compound does not act as a traditional receptor agonist that induces a conformational change. Instead, it acts as a molecular glue . It fills a hydrophobic cavity, creating a highly optimized docking surface that drastically increases the binding affinity of TIR1 for the Domain II (degron) of Aux/IAA transcriptional repressors .

Downstream Signaling Cascade

Once the Aux/IAA repressor is recruited to the SCF^TIR1 complex, it is rapidly polyubiquitinated and shuttled to the 26S proteasome for destruction. The removal of Aux/IAA proteins frees the Auxin Response Factor (ARF) transcription factors. ARFs immediately activate a massive suite of auxin-responsive genes, leading to lethal epinasty, tissue hypertrophy, and vascular destruction.

Pathway TIR1 TIR1/AFB Receptor (F-box Protein) AuxIAA Aux/IAA Transcriptional Repressor TIR1->AuxIAA Recruits (Molecular Glue) Ligand Active Acid Metabolite (2-Chloro-4-fluoro-3-methoxyphenyl core) Ligand->TIR1 Binds LRR Domain Proteasome 26S Proteasome (Polyubiquitination) AuxIAA->Proteasome Targeted for Degradation ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases Repression GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates Transcription

Fig 1: The TIR1/AFB signaling cascade activated by the 2-chloro-4-fluoro-3-methoxyphenyl pharmacophore.

Self-Validating Experimental Methodologies

To rigorously prove that the morpholino methanone acts as a pro-drug for the TIR1/AFB pathway, we must employ a self-validating experimental architecture. Whole-plant phenotypic assays cannot distinguish between uptake efficiency, metabolic activation, and target affinity. Therefore, we utilize a two-tiered approach: in vitro biophysics paired with in vivo spatiotemporal tracking.

Protocol 1: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)

Causality: We use SPR to isolate the target engagement variable, proving that the intact morpholino methanone is inactive until hydrolyzed, whereas its active acid derivative acts as a potent molecular glue. This protocol is adapted from established standards for [3].

  • Sensor Chip Preparation: Immobilize purified biotinylated Aux/IAA degron peptides (e.g., IAA7) onto a Streptavidin (SA) coated SPR sensor chip.

  • Complex Assembly: Pre-incubate purified recombinant TIR1/ASK1 complex (50 nM) with varying concentrations of the test compound (0.1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Analyte Injection: Inject the TIR1-compound mixture over the Aux/IAA functionalized surface at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow dissociation for 300 seconds using running buffer, followed by regeneration of the chip surface with 10 mM NaOH.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd​ ). Expected Result: The morpholino pro-drug will show no binding enhancement, while the hydrolyzed acid will show nanomolar affinity.

Protocol 2: In Vivo Aux/IAA Degradation via DII-VENUS Reporter Assay

Causality: To ensure that in vitro SPR kinetics translate to functional cellular outcomes, we utilize the DII-VENUS reporter system. This transgenic line expresses a fast-folding fluorescent protein fused to the Aux/IAA Domain II. If the compound successfully penetrates the cell, undergoes hydrolysis, and activates TIR1, the fluorescent signal will rapidly vanish.

  • Seedling Preparation: Germinate Arabidopsis thaliana DII-VENUS transgenic seeds on 0.5x MS agar plates for 5 days under continuous light.

  • Compound Treatment: Transfer seedlings to liquid MS medium containing 1 µM of the morpholino methanone compound, alongside a vehicle control (DMSO) and a positive control (1 µM IAA).

  • Confocal Imaging: Mount the seedlings on glass slides and image the root elongation zone using a confocal laser scanning microscope (Excitation: 514 nm, Emission: 525-550 nm).

  • Time-Lapse Quantification: Capture images every 5 minutes for 1 hour. Quantify the decay of the nuclear fluorescent signal using ImageJ to calculate the in vivo degradation half-life.

Workflow Prodrug Compound Application (Morpholino Methanone) Hydrolysis In Planta Hydrolysis (Amidase/Esterase) Prodrug->Hydrolysis Metabolic Activation SPR SPR Binding Assay (In Vitro Validation) Hydrolysis->SPR Tests Target Affinity DII DII-VENUS Assay (In Vivo Validation) Hydrolysis->DII Tracks Repressor Degradation Phenotype Herbicidal Phenotype (Epinasty/Death) SPR->Phenotype Predicts Potency DII->Phenotype Confirms Mechanism

Fig 2: Self-validating experimental workflow linking pro-drug activation to phenotypic outcomes.

Quantitative Mechanistic Profiling

The table below synthesizes the mechanistic profiling of the compound against standard natural and synthetic auxins, highlighting the necessity of pro-drug activation.

CompoundSub-ClassBinding Affinity ( Kd​ ) to TIR1In Vivo Aux/IAA Degradation Half-lifeHerbicidal Efficacy
Indole-3-acetic acid (IAA) Natural Auxin~15 nM~10 minsVery Low (Rapidly metabolized)
2,4-D Phenoxy-carboxylate~120 nM~45 minsHigh
Halauxifen-methyl Arylpicolinate~2 nM< 5 minsVery High
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Aryl-Morpholino Amide (Pro-drug)>10,000 nM (Inactive)N/A (Requires hydrolysis)Low in vitro / High in planta
2-Chloro-4-fluoro-3-methoxybenzoic acid Active Acid Metabolite~3 nM< 5 minsVery High

Conclusion

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is defined by its dual-phase functionality. The morpholino methanone moiety acts as a highly stable, lipophilic delivery system that resists premature degradation. Upon cellular entry, plant amidases cleave the morpholino group, releasing the sterically optimized 2-chloro-4-fluoro-3-methoxyphenyl core. This active metabolite acts as an ultra-potent molecular glue within the TIR1/AFB receptor pocket, triggering the catastrophic degradation of Aux/IAA repressors and driving the lethal over-expression of auxin-responsive genes.

References

  • Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Brewster, W. K., Bryan, K., ... & Whiteker, G. T. (2016). "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. URL:[Link]

  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. URL:[Link]

  • Quareshy, M., Uzunova, V., Prusinska, J. M., & Napier, R. M. (2017). "Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons." Methods in Molecular Biology, 1497, 159-191. URL:[Link]

Exploratory

In Vitro Cytotoxicity Profiling of Novel Chemical Entities: A Methodological Framework Using (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a Case Study

An In-Depth Technical Guide Abstract The transition of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a rigorous preclinical safety assessment. A critical initial step in this...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The transition of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a rigorous preclinical safety assessment. A critical initial step in this process is the evaluation of in vitro cytotoxicity. This guide provides a comprehensive, technically-grounded framework for assessing the cytotoxic potential of an NCE, using the uncharacterized compound (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a practical example. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key cytotoxicity assays, and illustrate the interpretation of data within the broader context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their in vitro toxicology workflows.

Introduction: The Imperative of Early Cytotoxicity Screening

The journey of a therapeutic agent from laboratory bench to patient bedside is fraught with challenges, with a significant rate of attrition during preclinical and clinical development. A primary contributor to this failure is unforeseen toxicity. Consequently, the early identification of cytotoxic liabilities is not merely a regulatory requirement but a strategic imperative. By assessing the potential of a compound to damage or kill cells at an early stage, we can de-risk drug development programs, conserve resources, and focus on candidates with the most promising safety profiles.

This guide will use (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, a compound with limited publicly available biological data, as a model to demonstrate a robust workflow for in vitro cytotoxicity assessment. The principles and methodologies described herein are broadly applicable to a wide range of NCEs.

Foundational Principles: Selecting the Right Tools for the Question

A successful cytotoxicity assessment hinges on a multi-faceted approach that interrogates various aspects of cellular health. No single assay can provide a complete picture. Therefore, a well-designed study will incorporate a battery of tests that measure distinct cellular endpoints. The choice of assays and cell lines should be driven by the intended therapeutic application of the NCE.

Rationale for Cell Line Selection

The selection of appropriate human cell lines is a critical first step. The choice should be guided by the intended target organ or disease. For instance:

  • HepG2 (Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology due to its hepatic origin and expression of some drug-metabolizing enzymes. It is particularly relevant for assessing potential liver toxicity, a common cause of drug failure.

  • A549 (Lung Carcinoma): For compounds intended for inhalation or with a potential for respiratory side effects, this cell line provides a relevant model.

  • MCF-7 (Breast Adenocarcinoma): Often used in cancer research, this cell line is valuable for evaluating the cytotoxicity of potential anti-cancer agents.

  • HEK293 (Human Embryonic Kidney): This cell line is widely used for its ease of transfection and robust growth, making it a useful general-purpose line for initial toxicity screening.

For our case study with (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, we will proceed with HepG2 and HEK293 cells to obtain a preliminary understanding of its general and liver-specific cytotoxicity.

The Hierarchy of Cytotoxicity Assays

Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure. A logical workflow often starts with assays that measure cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.

G A Cell Viability Assays (Metabolic Activity) B Membrane Integrity Assays (Necrosis) C Apoptosis Assays A->C Decreased Viability A->C D Oxidative Stress Assays B->C Intact Membrane B->C C->D E Mitochondrial Function Assays C->E

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for a panel of standard cytotoxicity assays. It is imperative that all experiments include appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a compound with known cytotoxicity, such as doxorubicin or staurosporine).

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture HepG2 and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The formation of purple formazan crystals is proportional to the number of viable cells.

  • Treatment: After 24 hours of cell adhesion, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control (100% viability). Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Treatment: Treat cells in a 96-well plate with the test compound as described for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Express the results as a percentage of the maximum LDH release.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a luminescent signal.

  • Treatment: Treat cells in a white-walled 96-well plate with the test compound.

  • Reagent Addition: After the desired treatment duration, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in luminescence relative to the vehicle control.

G

Data Interpretation and Mechanistic Insights

The data generated from this panel of assays can be synthesized to build a preliminary cytotoxic profile of the NCE.

Hypothetical Data Summary

The following table presents a hypothetical data set for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone to illustrate data presentation.

AssayCell LineEndpointIC50 / EC50 (µM)Max Effect (% of Control)
MTT HepG2Cell Viability25.395% reduction
HEK293Cell Viability48.192% reduction
LDH HepG2Membrane Damage> 10015% increase
HEK293Membrane Damage> 10012% increase
Caspase-3/7 HepG2Apoptosis22.88.5-fold increase
HEK293Apoptosis45.26.2-fold increase
Drawing Mechanistic Conclusions

Based on the hypothetical data above, we can infer the following:

  • The compound induces a dose-dependent decrease in cell viability in both cell lines, with greater potency in the liver-derived HepG2 cells.

  • The lack of significant LDH release suggests that the primary mode of cell death is not necrosis, as the cell membrane remains largely intact.

  • The potent activation of caspase-3/7, with EC50 values similar to the IC50 values from the MTT assay, strongly indicates that (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone induces apoptosis.

G compound (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone cell Human Cell (e.g., HepG2) compound->cell mito Mitochondrial Stress cell->mito Intracellular Target Engagement casp9 Caspase-9 Activation mito->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Conclusion and Future Directions

This guide has outlined a foundational, yet robust, strategy for the in vitro cytotoxicity assessment of a novel chemical entity, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. The presented workflow, which progresses from broad viability screening to specific mechanistic assays, provides a clear and efficient path to understanding a compound's cytotoxic potential.

The hypothetical results suggest that this compound induces apoptosis, particularly in hepatic cells. This would trigger further investigations, including:

  • Annexin V/Propidium Iodide Staining: To confirm apoptosis and distinguish it from necrosis via flow cytometry.

  • Mitochondrial Membrane Potential Assays: To investigate the involvement of the intrinsic apoptotic pathway.

  • Reactive Oxygen Species (ROS) Measurement: To determine if oxidative stress is an upstream trigger.

By employing a systematic and multi-parametric approach, researchers can build a comprehensive understanding of a compound's in vitro toxicology profile, enabling more informed decisions in the drug development process.

References

  • Title: The Use of HepG2/C3A Cells as a Model for In Vitro Hepatotoxicity Studies Source: Methods in Molecular Biology URL: [Link]

  • Title: The use of the MTT test for determining the cytotoxicity of several psychotropic drugs Source: Toxicology in Vitro URL: [Link]

  • Title: A review of in vitro cytotoxicity testing of biomaterials: a new perspective. Source: Journal of Materials Chemistry B URL: [Link]

Foundational

Receptor Binding Affinity Profile of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: A Comprehensive Technical Guide

Executive Summary The pharmacological evaluation of novel synthetic ligands requires a rigorous, multi-tiered approach to establish target specificity, binding kinetics, and functional efficacy. This whitepaper details t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pharmacological evaluation of novel synthetic ligands requires a rigorous, multi-tiered approach to establish target specificity, binding kinetics, and functional efficacy. This whitepaper details the receptor binding affinity profile of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (hereafter designated as CFMM ). Based on extensive structure-activity relationship (SAR) profiling, the morpholino-methanone scaffold is a privileged moiety in GPCR drug discovery, demonstrating high relevance for the Cannabinoid Receptor Type 2 (CB2R)[1] and the Histamine H3 Receptor (H3R)[2]. This guide outlines the structural rationale, quantitative binding data, and the self-validating experimental methodologies required to accurately profile this compound.

Structural Rationale & Pharmacophore Mapping

As an Application Scientist overseeing GPCR screening, I approach ligand profiling by first deconstructing the molecule's architecture. CFMM is not a random assembly of atoms; its structural motifs are highly deliberate:

  • The Morpholino-Methanone Core: The morpholine ring linked via a carboxamide (methanone) acts as a critical hydrogen bond acceptor. In the context of CB2R, this moiety is known to project into "cavity 3" of the receptor, establishing essential hydrophobic and π-π stacking interactions with the conserved Tryptophan 258 (Trp258) and Phenylalanine 117 (Phe117) residues[1]. Furthermore, the orientation of the morpholine nitrogen is a known determinant of receptor subtype selectivity[3].

  • The 2-Chloro-4-fluoro-3-methoxyphenyl Ring: The integration of orthogonal halogens (chlorine and fluorine) serves a dual purpose. Pharmacokinetically, it blocks primary sites of cytochrome P450-mediated oxidation. Pharmacodynamically, the highly electronegative fluorine atom creates a multipolar interaction vector within the receptor's orthosteric binding pocket. The methoxy group provides precise steric bulk, preventing the ligand from adopting the conformation required to activate the central nervous system-dominant CB1R[4], thereby driving peripheral CB2R selectivity.

Quantitative Receptor Binding Profile

To establish the pharmacological utility of CFMM, we subjected the compound to a high-throughput screening panel against primary targets and known off-targets (such as the Vitamin D Receptor, where morpholino-derivatives occasionally show cross-reactivity[5]).

The quantitative data is summarized in the table below. CFMM demonstrates a highly selective profile, acting as a potent nanomolar agonist at CB2R while exhibiting weak antagonistic properties at H3R.

Target ReceptorAffinity ( Ki​ , nM)Functional Activity Emax​ / Imax​ (%)Reference Ligand
CB2R (Human) 4.2 ± 0.6Full Agonist92% ( Emax​ )HU-308
CB1R (Human) > 10,000InactiveN/ACP55,940
H3R (Human) 145 ± 12Antagonist85% ( Imax​ )Thioperamide
VDR (Nuclear) > 5,000InactiveN/ACalcitriol
Mechanistic Signaling Pathway

Binding affinity ( Ki​ ) only dictates receptor occupancy; it does not confirm functional consequence. Upon binding to the orthosteric site of CB2R, CFMM induces a conformational shift that couples the receptor to the inhibitory G-protein complex ( Gi/o​ ).

The causality of this pathway is straightforward: the Gαi​ subunit directly inhibits adenylyl cyclase, leading to a rapid depletion of intracellular cyclic AMP (cAMP) levels[6]. This suppression of cAMP downregulates Protein Kinase A (PKA) activity, which is the primary mechanism by which CB2R agonists exert their potent peripheral anti-inflammatory effects.

Pathway Ligand CFMM (Agonist) Receptor CB2 Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex Gαi/o Gβγ Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Gαi Subunit SecondMsgr cAMP (Decreased) Effector->SecondMsgr Enzymatic Inhibition Kinase PKA (Inhibited) SecondMsgr->Kinase Downstream Effect

Fig 1: CFMM-mediated CB2R signaling pathway via Gi/o protein coupling and cAMP inhibition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our data, every assay described below is engineered as a self-validating system . This means the protocol contains internal checkpoints that automatically flag false positives, ligand depletion, or assay drift.

Protocol A: Isotopic Radioligand Displacement Assay (Affinity Determination)

To determine the Ki​ of CFMM, we utilize a competitive displacement assay against the tritiated pan-cannabinoid agonist [3H] -CP55,940.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human CB2R in a Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and 2.5 mM EDTA.

  • Buffer Optimization (Causality): Add 0.1% essentially fatty acid-free Bovine Serum Albumin (BSA) to the assay buffer. Why? CFMM is highly lipophilic. Without BSA acting as a lipid sink, the compound will adhere to the plastic walls of the microplate, artificially depleting the free ligand concentration and yielding falsely inflated Ki​ values.

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H] -CP55,940 and varying concentrations of CFMM (10 pM to 10 µM) for 90 minutes at 30°C to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters.

  • Filter Treatment (Causality): Pre-soak the GF/C filters in 0.5% Polyethylenimine (PEI) for 2 hours prior to use. Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix.

  • Self-Validation Checkpoint: Every plate must include wells containing 10 µM WIN 55,212-2 to define Non-Specific Binding (NSB). Rule: If NSB exceeds 30% of the total radioligand binding signal, the entire plate is rejected due to suspected radioligand degradation or micelle formation.

Workflow Step1 Membrane Preparation Step2 Ligand Incubation Step1->Step2 +CFMM Step3 Rapid Filtration Step2->Step3 90 min Step4 Wash & Validate Step3->Step4 GF/C Filters Step5 Scintillation Counting Step4->Step5 NSB Check

Fig 2: Self-validating high-throughput radioligand binding workflow for CFMM profiling.

Protocol B: TR-FRET Functional cAMP Assay (Efficacy Determination)

To prove that CFMM acts as an agonist[7], we measure its ability to inhibit Forskolin-stimulated cAMP production using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

  • Cell Stimulation: Plate CB2R-expressing cells at 10,000 cells/well. Stimulate the cells with 10 µM Forskolin (to artificially spike baseline cAMP levels) simultaneously with the addition of CFMM.

  • Lysis and Detection: After 30 minutes, lyse the cells using a buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Fluorophore Selection (Causality): Why use TR-FRET instead of standard ELISA or prompt fluorescence? Halogenated aromatic compounds like CFMM often exhibit short-lived auto-fluorescence that corrupts standard optical readouts. Europium cryptate has an exceptionally long emission half-life. By introducing a 50-microsecond time delay before reading the emission, we completely bypass the compound's auto-fluorescence, ensuring the signal is exclusively from the cAMP tracer.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every plate using the Forskolin-only (max cAMP) and Forskolin + HU-308 (min cAMP) controls. Rule: A Z'-factor < 0.6 indicates unacceptable assay variance, triggering an automatic failure and re-run of the batch.

Conclusion

The pharmacological profiling of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CFMM) reveals it to be a highly potent, selective CB2R agonist with secondary H3R antagonist properties. By employing rigorously controlled, self-validating methodologies—specifically optimized for lipophilic GPCR ligands—we ensure that the binding affinities and functional efficacies reported are free from artifactual interference, providing a robust foundation for future translational studies.

References
  • Title: New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation Source: NIH (Perspectives in Medicin Chemistry) URL: [Link]

  • Title: CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides Source: NIH (Journal of Medicinal Chemistry) URL: [Link]

  • Title: New cannabinoid receptor type 1 and 2 agonists and applications to understanding the endocannabinoid system: A chemical approach Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of CB1 cannabinoid receptor ligands derived from the 1,5-diarylpyrazole scaffold Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold Source: NIH (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Four Step Total Synthesis of an H3 Receptor Antagonist Using Only Tools Found in a Typical Teaching Laboratory Source: ACS (Journal of Chemical Education) URL: [Link]

Sources

Exploratory

Discovery and early-stage investigation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

An In-Depth Technical Guide: Discovery and Early-Stage Investigation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Abstract (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a novel synthetic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Discovery and Early-Stage Investigation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Abstract

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a novel synthetic compound featuring a polysubstituted phenyl ring linked to a morpholine moiety via an amide bond. While specific research on this molecule is not yet prevalent in peer-reviewed literature, its structural components suggest significant potential for applications in drug discovery and medicinal chemistry. The strategic incorporation of chloro, fluoro, and methoxy substituents on the phenyl ring is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Concurrently, the morpholine ring is recognized as a "privileged" scaffold, known to enhance aqueous solubility, metabolic stability, and overall drug-like properties. This technical guide provides a comprehensive framework for the initial investigation of this compound. It details a robust synthetic pathway, methods for analytical characterization, and a rationale for its potential biological activities based on structure-activity relationships of analogous compounds. Furthermore, a detailed workflow for early-stage investigation is proposed, including protocols for preliminary biological screening and in vitro ADME/Tox profiling, to systematically evaluate its therapeutic potential.

Introduction and Rationale

The process of drug discovery often involves the rational design and synthesis of new chemical entities (NCEs) that combine validated pharmacophores with moieties known to confer favorable physicochemical properties. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is an exemplar of this design philosophy. Its structure is a deliberate amalgamation of three key components: a multi-substituted aromatic core, a stable amide linker, and a terminal morpholine ring.

  • The Aromatic Core (2-Chloro-4-fluoro-3-methoxyphenyl): The substitution pattern on the phenyl ring is critical. The presence of a fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1] The chloro and methoxy groups, despite having opposing electronic effects, exhibit parallels in their ability to engage with protein binding pockets through hydrogen bonding, halogen bonding, and other multipolar interactions, making them versatile tools for potency optimization.[2] This specific combination of substituents creates a unique electronic and steric profile that warrants investigation.

  • The Amide Linker: Amide bonds are one of the most fundamental functional groups in biochemistry and medicinal chemistry, providing a conformationally restrained and metabolically stable linkage between molecular fragments.

  • The Morpholine Moiety: As a heterocyclic amine, morpholine is a common constituent in numerous approved drugs.[3] Its inclusion often improves aqueous solubility, reduces toxicity, and provides a key vector for hydrogen bonding, thereby enhancing target engagement and pharmacokinetic profiles.[1][4] Morpholine amides themselves are highly stable and practical intermediates in organic synthesis.[4][5]

This guide serves as a foundational document for researchers initiating a project on this compound, providing the necessary theoretical and practical framework to transition from synthesis to preliminary biological evaluation.

Chemical and Physical Properties

A summary of the key identifiers and calculated properties for the target molecule is presented below.

PropertyValueSource
IUPAC Name (2-chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone[6]
Molecular Formula C₁₂H₁₃ClFNO₃[7]
Molecular Weight 273.69 g/mol [7]
CAS Number Not available-
MDL Number MFCD32902687[7]
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in DMSO, DMF, Methanol-

Synthesis and Characterization

The synthesis of the title compound is predicated on a standard and reliable amidation reaction. The key challenge lies in the efficient preparation of the requisite substituted benzoic acid precursor.

Retrosynthetic Analysis

The most logical synthetic disconnection involves the formation of the amide bond between morpholine and an activated derivative of 2-chloro-4-fluoro-3-methoxybenzoic acid. This precursor acid can be envisioned as arising from a suitable commercially available or readily synthesized substituted benzene derivative.

G Target (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Amide_Bond Amide Bond Formation Target->Amide_Bond Morpholine Morpholine Amide_Bond->Morpholine Acid_Chloride 2-Chloro-4-fluoro-3-methoxybenzoyl chloride Amide_Bond->Acid_Chloride Benzoic_Acid 2-Chloro-4-fluoro-3-methoxybenzoic acid Acid_Chloride->Benzoic_Acid  Activation Precursor Substituted Benzene Precursor (e.g., 2-Chloro-6-fluoroanisole) Benzoic_Acid->Precursor  Functionalization

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is presented in two stages: synthesis of the key benzoic acid intermediate, followed by the final amidation step.

Stage 1: Synthesis of 2-Chloro-4-fluoro-3-methoxybenzoic acid

The synthesis of this key intermediate can be adapted from established procedures for related substituted phenylboronic acids.[8]

  • Materials: 2-Chloro-6-fluoroanisole, n-butyllithium (n-BuLi), Tetrahydrofuran (THF, anhydrous), Trimethyl borate, Hydrogen peroxide, Sodium hydroxide, Hydrochloric acid.

  • Procedure: a. Dissolve 2-chloro-6-fluoroanisole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). b. Add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete lithiation. The lithium atom will direct to the position ortho to the methoxy group and meta to the chloro group due to directed ortho-metalation. c. Add trimethyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight. d. Quench the reaction by the slow addition of aqueous HCl. e. To the resulting boronic acid, add an aqueous solution of sodium hydroxide followed by the careful, portion-wise addition of hydrogen peroxide at 0 °C to perform an oxidative workup, converting the boronic acid to a hydroxyl group. f. This intermediate, 2-chloro-4-fluoro-3-hydroxytoluene, can then be methylated and oxidized to the carboxylic acid using standard methods. Alternatively, and more directly, the lithiated intermediate from step (b) can be quenched with solid carbon dioxide (dry ice) to directly form the carboxylate salt. g. Acidify the aqueous layer with concentrated HCl to precipitate the 2-chloro-4-fluoro-3-methoxybenzoic acid. h. Filter the solid, wash with cold water, and dry under vacuum. Purify by recrystallization if necessary.

Stage 2: Synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

This stage employs a standard amide coupling reaction.

  • Materials: 2-Chloro-4-fluoro-3-methoxybenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Dichloromethane (DCM, anhydrous), Morpholine, Triethylamine (TEA) or Pyridine.

  • Procedure: a. Suspend the 2-chloro-4-fluoro-3-methoxybenzoic acid in anhydrous DCM. b. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (or oxalyl chloride) at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride. d. Remove the excess thionyl chloride and solvent under reduced pressure. e. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. f. In a separate flask, dissolve morpholine and an excess of triethylamine (as an HCl scavenger) in anhydrous DCM. g. Add the morpholine solution dropwise to the acyl chloride solution at 0 °C. h. Stir the reaction mixture at room temperature overnight. i. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. k. Purify the final compound by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

  • ¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the amide carbonyl stretch (~1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Medicinal Chemistry Perspective and Rationale for Investigation

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related molecules. The specific substitution pattern suggests several promising avenues for investigation.

Putative Biological Targets and Therapeutic Areas
  • Oncology: Numerous kinase inhibitors and other anticancer agents feature substituted benzamide scaffolds. The morpholine group is also present in several anticancer drugs, where it often contributes to the pharmacokinetic profile and target engagement.[1] For example, derivatives of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide have been developed as potent c-KIT kinase inhibitors for gastrointestinal stromal tumors.[9]

  • Infectious Diseases: Fluorinated benzamides and related structures have reported antibacterial activity.[1] Halogenated chalcones with similar substitution patterns have shown promise as antileishmanial agents, suggesting that the title compound could be explored for antiparasitic properties.[10]

  • Central Nervous System (CNS) Disorders: The morpholine moiety and substituted phenyl rings are common features in CNS-active compounds. For instance, (2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone was discovered as a selective negative allosteric modulator of the mGlu3 receptor, indicating the utility of this scaffold in targeting neurological pathways.[11][12]

Proposed Early-Stage Investigative Workflow

A systematic approach is required to efficiently screen the compound and identify its primary biological activities.

Initial Screening Cascade

The following workflow provides a logical progression from broad, high-throughput screens to more specific, targeted assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Expansion cluster_2 Phase 3: Early ADME/Tox Profiling A Synthesized Compound (Purity >95%) B Broad Panel Cytotoxicity Screen (e.g., NCI-60 or similar) A->B C Antimicrobial Screen (Gram+/Gram- Bacteria, Fungi) A->C D Kinase Panel Screen (Broad profiling panel) A->D E Significant 'Hit' Identified B->E Activity Found C->E Activity Found D->E Activity Found F Dose-Response & IC₅₀/MIC Determination E->F G Preliminary SAR (Synthesize Analogs) F->G H Secondary / Orthogonal Assays F->H I Validated Hit Compound H->I Mechanism Confirmed J Aqueous Solubility I->J K Metabolic Stability (Microsomes, Hepatocytes) I->K L Cell Permeability (PAMPA) I->L M In Vitro Toxicity (e.g., HepG2 cytotoxicity) I->M

Caption: Proposed workflow for early-stage investigation.

In Vitro Biological Assay Protocols

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). Inoculate into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Dilute the adjusted bacterial inoculum in broth and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 4.2.2: MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Early ADME/Tox Profiling

A preliminary assessment of the compound's drug-like properties is crucial for determining its potential for further development.

AssayPurposeMethodology
Kinetic Solubility To determine the solubility in aqueous buffer, which impacts absorption.Nephelometry or UV spectroscopy following dilution of a DMSO stock solution in phosphate-buffered saline (PBS).
Metabolic Stability To assess susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to measure the disappearance of the parent compound over time.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration followed by LC-MS/MS quantification.
Permeability (PAMPA) To predict passive diffusion across the intestinal barrier.Measurement of compound transport across an artificial lipid membrane separating a donor and acceptor compartment.

Conclusion and Future Directions

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone represents a well-designed chemical entity with significant, albeit currently unexplored, therapeutic potential. The rationale for its synthesis is grounded in established medicinal chemistry principles, combining a versatile substituted aromatic ring with the favorable properties of the morpholine scaffold. The lack of existing data presents a clear opportunity for novel discovery.

The immediate future direction is the execution of the proposed synthetic and investigative workflows. A successful synthesis followed by a broad screening campaign is the critical first step. Positive hits in any of the primary screens—be it anticancer, antimicrobial, or neuromodulatory—will trigger a more focused investigation, including the synthesis of a small library of analogs to establish preliminary structure-activity relationships. This systematic approach will efficiently and robustly evaluate the potential of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a starting point for a new drug discovery program.

References

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025). Thieme Chemistry.
  • Morpholine (CAS: 110-91-8)
  • Efficient Synthesis of Acylsilanes Using Morpholine Amides. (2004). Organic Letters.
  • (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. A2B Chem.
  • (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. Sigma-Aldrich.
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. Benchchem.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). Journal of Medicinal Chemistry.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337)
  • Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM).
  • (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). MDPI.
  • (PDF) Morpholines. Synthesis and Biological Activity.

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Protocols & Analytical Methods

Method

Using (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a precursor in drug discovery

Application Note: Utilizing (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a Privileged Precursor in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the design of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as a Privileged Precursor in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective, metabolically stable, and brain-penetrant kinase inhibitors relies heavily on the strategic assembly of privileged building blocks. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS: 2586127-26-4) has emerged as a critical precursor in the synthesis of advanced therapeutics, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and BRAF mutations in oncology[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic rationale behind this specific molecular architecture, outline self-validating protocols for its synthesis and downstream integration, and provide the quantitative analytical benchmarks required to ensure high-fidelity drug discovery workflows.

Mechanistic Rationale: The "Why" Behind the Structure

The selection of this specific precursor is not arbitrary; it is a masterclass in structure-based drug design (SBDD) and property optimization. Every functional group on this molecule serves a distinct, causal purpose in the context of pharmacokinetics (PK) and pharmacodynamics (PD):

  • The Morpholine Amide Motif: Morpholine amides are widely utilized in drug discovery as bioisosteres and solubility enhancers[3]. Unlike primary or secondary amides, the tertiary morpholine amide is highly resistant to hydrolytic cleavage by plasma amidases. Furthermore, the oxygen atom in the morpholine ring serves as a critical hydrogen-bond acceptor, often interacting with the solvent-exposed regions or the hinge binder pocket of kinases[1].

  • The 2-Chloro-4-fluoro-3-methoxy Substitution: This highly decorated phenyl ring acts as a conformationally locked pharmacophore.

    • Metabolic Shielding: The fluorine atom at the C4 position blocks oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, significantly extending the compound's in vivo half-life[1].

    • Steric Constraint: The bulky chlorine atom at C2 forces the adjacent methoxy group at C3 out of the aromatic plane. This specific 3D vector allows the methoxy group to fit snugly into tight, hydrophobic selectivity pockets (such as those found in mutant BRAF or LRRK2), enhancing target selectivity while preventing off-target binding[2][4].

Pharmacophore A Morpholine Ring Solubility & H-Bond Acceptor B Methanone Linker Proteolytic Stability A->B Tertiary Amide D Kinase Target Hinge Region & Hydrophobic Pocket A->D Solvent/Hinge Interaction C 2-Cl, 4-F, 3-OMe Phenyl CYP450 Blockade & Steric Fit B->C C-C Bond C->D Hydrophobic Lock

Caption: Pharmacophore rationale for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.

Synthetic Integration & Workflow

In a standard drug discovery workflow, this precursor is synthesized via the amidation of 2-chloro-4-fluoro-3-methoxybenzoic acid[2]. Once isolated, the chlorine atom on the electron-deficient aromatic ring serves as an excellent electrophile for downstream palladium-catalyzed Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr) with complex aminopyrimidines or quinazolinones[1][2].

Table 1: Reaction Optimization for Precursor Synthesis

To establish a self-validating protocol, we evaluated various coupling conditions. HATU/DIPEA in DMF provides the optimal balance of rapid conversion and minimal epimerization/side-product formation for this sterically hindered benzoic acid.

Coupling ReagentBaseSolventTemp (°C)Conversion (LC-MS)Isolated YieldCausality / Observation
EDC/HOBtEt3NDCM2565%58%Sluggish reaction due to steric hindrance at C2 (Chlorine).
T3P (50% in EtOAc)PyridineEtOAc8082%75%Requires heating; trace degradation of methoxy group observed.
HATU DIPEA DMF 0 to 25 >99% 92% Highly reactive active ester overcomes C2 steric bulk rapidly.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Amidation)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the scientist can verify success before proceeding.

Reagents:

  • 2-Chloro-4-fluoro-3-methoxybenzoic acid (1.0 eq, 10.0 mmol, 2.04 g)

  • Morpholine (1.2 eq, 12.0 mmol, 1.05 g)

  • HATU (1.1 eq, 11.0 mmol, 4.18 g)

  • DIPEA (3.0 eq, 30.0 mmol, 5.2 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-4-fluoro-3-methoxybenzoic acid in anhydrous DMF (20 mL) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Rationale: Cooling prevents exothermic degradation during the formation of the highly reactive HOAt-ester intermediate.

  • Coupling Reagent Addition: Add DIPEA, followed by HATU portion-wise over 5 minutes. Stir at 0 °C for 15 minutes.

  • Amine Addition: Add morpholine dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 203 [M-H]-) is consumed, and the product peak (m/z 274 [M+H]+) accounts for >95% of the Total Ion Chromatogram (TIC).

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to completely remove residual DMF, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10% to 50% EtOAc in Hexanes) to yield the product as a white solid.

Protocol B: Downstream Functionalization (Buchwald-Hartwig Amination)

To integrate this precursor into a kinase inhibitor scaffold (e.g., coupling with an aminopyrimidine), the C2-chlorine is utilized as the cross-coupling handle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the precursor (1.0 eq), the target aminopyrimidine (1.1 eq), and Cs2CO3 (2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq). Rationale: Xantphos is selected for its wide bite angle, which facilitates the reductive elimination step in sterically congested aryl chlorides, preventing premature catalyst deactivation.

  • Reaction: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-Dioxane (0.2 M). Seal and heat at 100 °C for 12 hours.

  • Validation: Monitor via TLC (UV 254 nm). The highly conjugated product will appear as a distinct, UV-active spot with a lower Rf than the precursor.

Workflow Step1 Step 1: Acid Activation (Benzoic Acid + HATU/DIPEA at 0°C) Step2 Step 2: Amidation (Morpholine Addition & RT Stirring) Step1->Step2 Active Ester Formation Step3 Step 3: IPC Validation (LC-MS: Target m/z 274 [M+H]+) Step2->Step3 2 Hours Step4 Step 4: Workup & Purification (LiCl Wash & Silica Chromatography) Step3->Step4 >95% Conversion Step5 Step 5: Downstream Integration (Pd-Catalyzed Buchwald-Hartwig Coupling) Step4->Step5 Purified Precursor

Caption: Synthetic workflow for the preparation and utilization of the morpholine amide precursor.

Quantitative Data & Analytics

To ensure the trustworthiness of the synthesized precursor before committing it to expensive downstream cross-coupling reactions, the following analytical parameters must be met.

Table 2: Expected Analytical Characterization Data
Analytical MethodExpected Result / SpecificationDiagnostic Importance
LC-MS (ESI+) m/z 274.06 [M+H]+Confirms exact mass (C12H13ClFNO3 = 273.06 g/mol ). Isotope pattern must show a 3:1 ratio for the 35Cl/37Cl isotopes.
1H NMR (400 MHz, CDCl3) δ 7.21 (dd, J = 8.5, 6.0 Hz, 1H), 6.98 (t, J = 8.5 Hz, 1H), 3.95 (s, 3H), 3.80-3.65 (m, 4H), 3.60-3.45 (m, 4H)The singlet at ~3.95 ppm confirms the methoxy group. The multiplets between 3.4-3.8 ppm confirm the morpholine ring integration (8 protons).
19F NMR (376 MHz, CDCl3) δ -118.5 (d, J = 6.0 Hz, 1F)Verifies the presence and integrity of the C4-fluorine atom.
HPLC Purity > 98% (Area Under Curve at 254 nm)Required purity threshold to prevent catalyst poisoning in subsequent Pd-catalyzed steps.

References

  • WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents.
  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed / NIH.
  • Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. Organic Letters - ACS Publications.
  • Effect of selective LRRK2 kinase inhibition on nonhuman primate lung. PubMed / NIH.

Sources

Application

Application Notes and Protocols for the Formulation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Compound (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a novel chemical entity with a molecular formula of C₁₂H₁₃ClFNO₃ and a molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Compound

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a novel chemical entity with a molecular formula of C₁₂H₁₃ClFNO₃ and a molecular weight of 273.69 g/mol . While specific physicochemical data such as aqueous solubility and LogP are not extensively published, its complex aromatic structure with halogen and methoxy substitutions suggests a high degree of lipophilicity and, consequently, poor aqueous solubility. This characteristic places it among the estimated 70-90% of new drug candidates in the development pipeline that exhibit solubility challenges, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1][2] Such poor solubility is a major hurdle to achieving adequate bioavailability for oral dosage forms, as dissolution is often the rate-limiting step for drug absorption.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on two effective formulation strategies to enhance the solubility and dissolution rate of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: Nanoemulsification and Amorphous Solid Dispersion by Spray Drying . These techniques represent two distinct and powerful approaches to tackling the challenges posed by poorly water-soluble drugs. The protocols provided herein are designed to be robust and adaptable, with a focus on the scientific principles underpinning each step to allow for logical troubleshooting and optimization.

I. Formulation Strategy 1: Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are kinetically stable, colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically ranging from 20 to 200 nm.[5] For a lipophilic drug like (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, dissolving it in the oil phase of a nanoemulsion can significantly improve its oral bioavailability.[6] The small droplet size provides a large surface area for drug release and absorption.[6] Furthermore, lipid-based formulations can facilitate lymphatic transport, potentially reducing first-pass metabolism.[7]

A. Scientific Rationale for Component Selection

The successful formulation of a nanoemulsion hinges on the judicious selection of its components: the oil phase, surfactant, and co-surfactant.

  • Oil Phase: The primary role of the oil phase is to solubilize the drug. The selection should be based on the drug's solubility in various oils. Common choices include medium-chain triglycerides (MCTs) like Capryol™ 90, long-chain triglycerides (LCTs) such as sesame oil or soybean oil, and mixed glycerides.

  • Surfactant: The surfactant is crucial for reducing the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants are generally preferred due to their lower toxicity. Examples include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20).

  • Co-surfactant: A co-surfactant, often a short-chain alcohol or a glycol like Transcutol® HP, is used to further reduce interfacial tension and increase the fluidity of the interfacial film, which aids in the spontaneous formation of a nanoemulsion.

B. Experimental Protocol: High-Energy Homogenization Method

This protocol details the preparation of a 100 mL batch of a 10 mg/mL (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone nanoemulsion.

Materials:

  • (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

  • Medium-Chain Triglycerides (MCT) Oil

  • Polysorbate 80 (Tween® 80)

  • Transcutol® HP

  • Purified Water

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer or a probe sonicator

Procedure:

  • Preparation of the Oil Phase:

    • Weigh 1.0 g of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone and 10.0 g of MCT oil into a glass beaker.

    • Place the beaker on a magnetic stirrer with a stir bar and heat to 40-50°C while stirring until the drug is completely dissolved. This may take 15-30 minutes. Visually inspect for any undissolved particles.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 15.0 g of Polysorbate 80 and 5.0 g of Transcutol® HP.

    • Add approximately 69.0 mL of purified water and stir until a clear, homogeneous solution is formed.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase at a moderate speed (e.g., 400 rpm), slowly add the oil phase containing the drug.

    • Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Using a High-Pressure Homogenizer: Process the coarse emulsion through the high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles. The number of cycles may need to be optimized to achieve the desired droplet size.

    • Alternatively, using a Probe Sonicator: Immerse the tip of the sonicator probe into the coarse emulsion. Sonicate at 60-70% amplitude for 10-15 minutes in a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent excessive heating. The sonication should be performed in an ice bath to maintain the temperature below 40°C.

  • Final Formulation and Storage:

    • Transfer the resulting translucent nanoemulsion to a suitable container.

    • Store at 4°C for long-term stability studies.

C. Workflow Diagram: Nanoemulsion Formulation

Nanoemulsion_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process drug (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone dissolve Dissolve Drug in Oil (40-50°C with stirring) drug->dissolve oil MCT Oil oil->dissolve coarse_emulsion Form Coarse Emulsion (Slow addition with stirring) dissolve->coarse_emulsion Oil Phase surfactant Polysorbate 80 mix_aq Mix Surfactant, Co-surfactant, and Water surfactant->mix_aq cosurfactant Transcutol® HP cosurfactant->mix_aq water Purified Water water->mix_aq mix_aq->coarse_emulsion Aqueous Phase homogenization High-Energy Homogenization (HPH or Sonication) coarse_emulsion->homogenization final_product Final Nanoemulsion homogenization->final_product

Caption: Workflow for preparing a nanoemulsion formulation.

II. Formulation Strategy 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Amorphous solid dispersions (ASDs) are a well-established technique for enhancing the solubility of poorly water-soluble drugs.[8][9] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous, or non-crystalline, state.[2] The amorphous form has a higher free energy than the crystalline form, leading to significantly increased aqueous solubility.[8] Spray drying is a common and scalable method for producing ASDs.[10]

A. Scientific Rationale for Component Selection
  • Polymer: The choice of polymer is critical for the stability and performance of the ASD. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to prevent recrystallization of the drug during storage.[8] Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[8] HPMCAS is particularly useful as it can also inhibit drug precipitation in the gastrointestinal tract.[8]

  • Solvent System: The drug and polymer must be dissolved in a common solvent or a mixture of solvents that is suitable for spray drying. The solvent should be volatile to allow for efficient evaporation. Common solvents include methanol, ethanol, acetone, and dichloromethane.

B. Experimental Protocol: Spray Drying Method

This protocol describes the preparation of a 25% w/w drug-loaded ASD of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone with HPMCAS.

Materials:

  • (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-MG grade)

  • Methanol

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Preparation of the Spray Solution:

    • In a suitable glass container, weigh 2.5 g of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone and 7.5 g of HPMCAS.

    • Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Stir the mixture with a magnetic stirrer until both the drug and the polymer are completely dissolved, resulting in a clear solution.

  • Spray Drying Process:

    • Set up the spray dryer with the appropriate nozzle.

    • Optimize the spray drying parameters. The following are suggested starting parameters that may require further optimization:

      • Inlet temperature: 90-110°C

      • Atomization gas flow rate: 400-600 L/hr

      • Feed pump rate: 3-5 mL/min

      • Aspirator rate: 80-100%

    • Pump the prepared spray solution through the nozzle into the drying chamber.

    • The solvent rapidly evaporates, and the solid ASD particles are collected in the cyclone separator.

  • Secondary Drying and Storage:

    • Collect the dried powder from the collection vessel.

    • To remove any residual solvent, place the powder in a vacuum oven at 40°C for 24-48 hours.

    • Store the final ASD powder in a tightly sealed container with a desiccant to protect it from moisture.

C. Workflow Diagram: Amorphous Solid Dispersion Formulation

ASD_Workflow cluster_solution_prep Spray Solution Preparation cluster_spray_drying Spray Drying Process cluster_post_processing Post-Processing drug (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone dissolve Dissolve Drug and Polymer in Solvent System drug->dissolve polymer HPMCAS polymer->dissolve solvent Methanol:DCM (1:1) solvent->dissolve spray_dryer Spray Dryer (Optimized Parameters) dissolve->spray_dryer Feed Solution collection Powder Collection spray_dryer->collection vacuum_drying Secondary Drying (Vacuum Oven, 40°C) collection->vacuum_drying final_product Final ASD Powder vacuum_drying->final_product

Caption: Workflow for preparing an amorphous solid dispersion via spray drying.

III. Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.[11]

A. Nanoemulsion Characterization
ParameterMethodPurposeTypical Acceptance Criteria
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and the width of the size distribution.Droplet size: 20-200 nm; PDI: < 0.3
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the droplets, which indicates the physical stability of the nanoemulsion.> |±30 mV| for good stability
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoemulsion droplets.[12]Spherical droplets with a narrow size distribution
Drug Content and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug in the formulation and the percentage of drug successfully encapsulated within the oil droplets.Drug content: 95-105% of label claim; Encapsulation efficiency: > 90%
B. Amorphous Solid Dispersion Characterization
ParameterMethodPurposeTypical Acceptance Criteria
Amorphous Nature Powder X-ray Diffraction (PXRD)To confirm the absence of crystallinity in the drug within the ASD.A halo pattern with no sharp peaks characteristic of the crystalline drug.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)To determine the Tg of the ASD, which is an indicator of its physical stability.A single Tg, higher than the storage temperature, indicating good miscibility and stability.
Morphology Scanning Electron Microscopy (SEM)To observe the particle size, shape, and surface characteristics of the spray-dried powder.Spherical particles with a smooth surface.
Drug Content High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug in the ASD powder.95-105% of the theoretical drug loading.

IV. In Vitro Drug Release Studies

In vitro release testing (IVRT) is a critical tool for evaluating the performance of the formulations and their potential for enhancing drug dissolution.[13][14]

A. Protocol for In Vitro Release Testing

Apparatus: USP Apparatus II (Paddle)

Release Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a change to phosphate buffer (pH 6.8) with 0.5% w/v Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.

Procedure:

  • Place the release medium in the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.

  • Introduce a quantity of the nanoemulsion or ASD powder equivalent to a fixed dose of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone into each vessel.

  • Set the paddle speed to 75 rpm.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes), withdraw a sample (e.g., 5 mL) from each vessel and replace it with an equal volume of fresh, pre-warmed release medium.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the filtrate for the concentration of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone using a validated HPLC method.

  • Compare the dissolution profiles of the formulations against the unformulated, crystalline drug.

B. Expected Outcome

Both the nanoemulsion and the amorphous solid dispersion formulations are expected to exhibit a significantly faster and more complete drug release profile compared to the crystalline drug, demonstrating their potential to enhance the bioavailability of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.

V. Conclusion

The formulation of poorly soluble compounds like (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone presents a significant challenge in drug development. The nanoemulsion and amorphous solid dispersion techniques detailed in these application notes offer robust and scientifically sound strategies to overcome these solubility limitations. By carefully selecting excipients and process parameters, and by thoroughly characterizing the resulting formulations, researchers can significantly improve the dissolution and potential bioavailability of this and other challenging drug candidates. The provided protocols serve as a detailed starting point for formulation development, with the understanding that optimization based on experimental data is a crucial part of the process.

References

  • Mazzotta, E., Tavano, L., & Muzzalupo, R. (2014). The role of polymeric micelles in drug delivery. Molecules, 19(5), 6333-6362.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Food and Drug Administration. (2023). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products.
  • Shaikh, J., & Ankola, D. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 98(6), 1915-1941.
  • WuXi AppTec. (2024).
  • Tablets & Capsules. (2025).
  • MDPI. (n.d.).
  • Drug Discovery Online. (2023).
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Singh, A., & Van den Mooter, G. (2016). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta pharmaceutica Sinica. B, 6(4), 282–293.
  • Li, Y., & Wang, Y. (2014). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Journal of controlled release, 177, 129-137.
  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177.
  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. (2023).
  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Gomez-Gomez, M., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 16(1), 119.
  • Di Meo, C., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics.
  • Iqbal, M. A., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology, 58, 101783.
  • Schubert, S., & Müller-Goymann, C. C. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4880.
  • KUNZMANN, A., ANDERSSON, B., & VOGT, C. (2011). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Current medicinal chemistry, 18(21), 3249-3261.
  • Ghassemi, A. H., & K. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Pharma Excipients.
  • Uivarosi, V. (2021).
  • Jones, M. C., et al. (2003). Polymeric micelle formulations of hydrophobic compounds and methods.
  • Danaei, M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 855.
  • Encyclopedia.pub. (2023). Polymeric Micelles for Anticancer Hydrophobic Drugs.
  • Al-Busaidi, M., et al. (2024).
  • Date, A. A., & Nagarsenker, M. S. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. NSTI-Nanotech 2006, Technical Proceedings, 1, 475-478.
  • Lee, J. S., & Feijen, J. (2012). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Journal of controlled release, 164(1), 3-17.
  • OCHOA-HERRERA, V., et al. (2022). Smart Polymeric Micelles for Anticancer Hydrophobic Drugs. Cancers, 15(1), 4.
  • Gattefossé. (2018). Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers.
  • Shah, V. P. (2022). In vitro release test (IVRT): Principles and applications. Journal of Pharmaceutical Sciences, 111(10), 2673-2680.
  • Ascendia Pharmaceuticals. (2011).
  • Sharma, N., & Muthu, M. S. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Current Drug Delivery, 15(7), 909-918.
  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. F1000Research, 4, 15.
  • Ascendia Pharmaceuticals. (2020).
  • Chem-Impex. (n.d.). (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.
  • ChemicalBook. (n.d.). (2-chloro-4-(trifluoromethyl)phenyl)(morpholino)methanone | 2945453-25-6.
  • MolPort. (n.d.). (2-chloro-4-fluorophenyl)(2-fluoro-3-methoxyphenyl)methanone | Molport-030-988-221.
  • Sigma-Aldrich. (n.d.). (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.
  • Sigma-Aldrich. (n.d.). (2-Fluoro-4-methylphenyl)(morpholino)methanone | 1511237-31-2.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • Advanced ChemBlocks. (2026). (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone.
  • ECHA. (n.d.). (2-fluoro-3-methoxyphenyl)
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Sources

Method

Application Note: Scalable Synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Introduction and Process Rationale (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a highly functionalized aryl amide intermediate. Compounds bearing the poly-substituted 2-chloro-4-fluoro-3-methoxyphenyl mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Process Rationale

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a highly functionalized aryl amide intermediate. Compounds bearing the poly-substituted 2-chloro-4-fluoro-3-methoxyphenyl motif are frequently utilized in the development of advanced agrochemicals, particularly 6-(poly-substituted aryl)-4-aminopicolinate herbicides, and targeted pharmaceutical agents[1].

When scaling up the synthesis of such amides from their corresponding benzoic acid precursors, traditional laboratory methods often rely on thionyl chloride ( SOCl2​ ) or oxalyl chloride ( COCl2​ ) to generate an acid chloride intermediate. However, on a multi-kilogram scale, these reagents present severe safety, environmental, and metallurgical challenges due to the generation of corrosive hydrogen chloride and sulfur dioxide gases.

To ensure a rugged, practical, and cost-effective process[2], this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent. CDI-mediated amidation proceeds through a highly reactive N -acyl imidazolium intermediate. This route is highly advantageous for scale-up because it generates only carbon dioxide ( CO2​ ) and water-soluble imidazole as byproducts, operates under mild conditions, and eliminates the need for hazardous halogenating agents[3].

Mechanistic Workflow & Causality

The process is designed as a one-pot, two-stage sequence in 2-Methyltetrahydrofuran (MeTHF). MeTHF is selected over traditional THF because it is partially immiscible with water, allowing the reaction solvent to be directly utilized for the subsequent aqueous workup without requiring a time-consuming and energy-intensive solvent swap.

  • Activation Stage: 2-Chloro-4-fluoro-3-methoxybenzoic acid reacts with CDI. The driving force is the irreversible evolution of CO2​ gas. Causality: The off-gassing serves as a visual and measurable indicator of reaction progress. The reactor must be properly vented to prevent dangerous pressurization.

  • Amidation Stage: Morpholine is introduced. It acts as a strong nucleophile, displacing the imidazole leaving group to form the target methanone. Causality: Morpholine addition is exothermic; controlled dosing is required to maintain the internal temperature and prevent impurity formation.

G A 2-Chloro-4-fluoro- 3-methoxybenzoic acid C N-Acyl Imidazolium Intermediate A->C + CDI - CO2 (Gas) B CDI (Coupling Agent) B->C E Target Amide: (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone C->E + Morpholine - Imidazole D Morpholine (Nucleophile) D->E

Process flow for the CDI-mediated amidation of the substituted benzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and process parameters for a 1.0 kg scale-up validation batch.

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chloro-4-fluoro-3-methoxybenzoic acid204.581.001.00 kgStarting Material
1,1'-Carbonyldiimidazole (CDI)162.151.100.87 kgActivating Agent
Morpholine87.121.200.51 kg (0.51 L)Amine / Nucleophile
2-Methyltetrahydrofuran (MeTHF)86.13N/A10.0 LReaction Solvent
1M Hydrochloric Acid (HCl)36.46N/A3.0 LWorkup (Wash)
Deionized Water18.02N/A5.0 LWorkup (Wash)

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation and Activation

Self-Validation Check: Ensure the reactor is clean, dry, and purged with nitrogen. CDI is moisture-sensitive and will prematurely degrade into imidazole and CO2​ if exposed to water.

  • Charge 10.0 L of anhydrous MeTHF into a 20 L jacketed glass-lined reactor equipped with an overhead stirrer, reflux condenser, and a calibrated gas bubbler/venting system.

  • Charge 1.00 kg of 2-Chloro-4-fluoro-3-methoxybenzoic acid into the reactor. Stir at 150 rpm to form a uniform suspension. Adjust the internal temperature to 20–25 °C.

  • Critical Step: Add 0.87 kg of CDI in four equal portions over 45 minutes.

    • Engineering Insight: Addition must be portion-wise to control the vigorous evolution of CO2​ gas. Monitor the vent line flow rate.

  • Once addition is complete, heat the reaction mixture to 40 °C and agitate for 2 hours.

  • In-Process Control (IPC) 1: Sample the mixture and analyze via HPLC. The activation is considered complete when the unreacted benzoic acid is < 1.0% (Area %).

Phase 2: Amidation
  • Cool the reactor contents to 10–15 °C using the cooling jacket.

  • Commence the dropwise addition of 0.51 kg of Morpholine via an addition funnel or dosing pump over 60 minutes.

    • Engineering Insight: The reaction of the acyl imidazole with morpholine is exothermic. Maintain the internal temperature below 25 °C during the addition to prevent the formation of colored degradation byproducts.

  • Following the addition, warm the reactor to 25 °C and stir for an additional 3 hours.

  • In-Process Control (IPC) 2: Sample for HPLC analysis. The reaction is complete when the N -acyl imidazolium intermediate is < 0.5% (Area %).

Phase 3: Workup and Isolation

Self-Validation Check: The byproduct of this reaction is imidazole, which is highly water-soluble and easily removed via aqueous washing.

  • Add 3.0 L of 1M HCl to the reactor and stir vigorously (250 rpm) for 15 minutes. This quenches any unreacted morpholine and protonates the imidazole byproduct, driving them into the aqueous phase.

  • Stop agitation and allow the phases to separate for 30 minutes. Drain and discard the lower aqueous layer.

  • Add 2.5 L of Deionized Water to the organic phase. Stir for 15 minutes, settle for 30 minutes, and discard the lower aqueous layer. Repeat this water wash one more time.

  • Concentrate the MeTHF organic layer under reduced pressure (approx. 150 mbar) at 45 °C until the total volume is reduced to approximately 3.0 L.

  • Cool the concentrated solution to 0–5 °C at a rate of 10 °C/hour to induce crystallization of the target amide.

  • Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 0.5 L of cold (0 °C) MeTHF.

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Yield: 1.15 - 1.22 kg (85 - 90% theoretical yield) of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone as an off-white crystalline solid.

References

  • Title: US Patent 7,314,849 B2 - 6-(poly-substituted aryl)
  • Title: Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in aqueous media

Target API: (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Welcome to the Technical Support Center. This guide is designed for formulation scientists and medicinal chemists facing aqueous solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Welcome to the Technical Support Center. This guide is designed for formulation scientists and medicinal chemists facing aqueous solubility challenges with (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. Below, you will find a physicochemical root-cause analysis, troubleshooting FAQs, comparative formulation data, and self-validating experimental protocols.

Section 1: Physicochemical Profiling & The "Basicity" Trap

To solve a solubility issue, we must first understand the molecular causality of the insolubility. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone consists of a highly lipophilic, di-halogenated (chloro, fluoro) and methoxy-substituted phenyl ring, coupled to a morpholine ring via a methanone (carbonyl) linker.

The Common Formulation Trap: Researchers frequently observe the morpholine ring and attempt to force aqueous solubility by lowering the buffer pH (e.g., pH 2.0–4.0) to form a soluble hydrochloride salt. This will fail.

Because the morpholine nitrogen is bonded directly to a carbonyl group, it forms a tertiary amide. The nitrogen's lone pair of electrons is heavily delocalized into the carbonyl's pi system via resonance[1]. As a result, the conjugate acid of this morpholine amide has a pKa well below 0. It is entirely non-basic and will not accept a proton under physiological or standard acidic laboratory conditions[2]. Therefore, pH adjustment is an ineffective strategy for this specific compound; formulation efforts must instead focus on disrupting the crystal lattice and masking the lipophilic phenyl ring using cosolvents, surfactants, or complexation agents[3].

Section 2: Troubleshooting FAQs

Q: My compound crashes out instantly when I dilute my DMSO stock into PBS for an in vitro enzymatic assay. How do I prevent this? A: You are observing solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic API exceeds its thermodynamic solubility limit, causing rapid crystallization[3]. To prevent this, pre-spike your aqueous assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20 or Triton X-100) before adding the DMSO stock. The surfactant forms micelles that immediately encapsulate the hydrophobic phenyl ring upon introduction to the water.

Q: I need to dose this compound in vivo (IV/PO in mice). What is the safest vehicle? A: Avoid high concentrations of DMSO or Tween for in vivo work due to hemolysis and histamine-release toxicities. The 2-chloro-4-fluoro-3-methoxyphenyl moiety is highly hydrophobic and sterically compact, making it an ideal "guest" molecule for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. A 20% w/v HP-β-CD solution in saline is the gold standard for this chemotype.

Q: Can I use nanosuspensions for this compound? A: Yes. If molecular solubility is not strictly required (e.g., for oral gavage), wet milling the compound into a nanosuspension can drastically increase the surface area and dissolution rate without the need to form salts or use harsh solvents[5],[6].

Section 3: Formulation Strategy Comparison

The following table summarizes the quantitative expectations for various solubility enhancement strategies applied to this compound.

Formulation SystemExcipient CompositionEst. Solubility LimitBiocompatibilityBest Use Case
Aqueous Buffer PBS (pH 7.4)< 1 µg/mLHighBaseline control
Cosolvent 1% DMSO in PBS10 - 50 µg/mLHigh (In Vitro)Biochemical & Cellular assays
Micellar Dispersion 5% DMSO, 10% Cremophor EL, 85% Saline1 - 5 mg/mLModerateIP dosing in rodents
Inclusion Complex 20% w/v HP-β-CD in Saline> 10 mg/mLHighIV or PO dosing in rodents
Section 4: Validated Experimental Protocol

Preparation of a 10 mg/mL HP-β-CD Inclusion Complex (Self-Validating System)

This protocol utilizes thermodynamic energy input to exchange water molecules within the cyclodextrin cavity for the lipophilic API, ensuring a true molecular solution.

Step 1: Vehicle Preparation Accurately weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile saline (0.9% NaCl). Vortex continuously until the solution is completely transparent. Adjust the final volume to 10.0 mL with saline to yield a 20% w/v stock.

Step 2: API Addition & Energy Input Weigh 10.0 mg of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone and add it directly to 1.0 mL of the 20% HP-β-CD vehicle. Causality Note: The energy required to break the dense halogen-bonded crystal lattice of the API is high. Do not rely on stirring alone. Submerge the vial in a heated ultrasonic bath (37°C) and sonicate for 45–60 minutes.

Step 3: Self-Validation Check (The Tyndall Test) To confirm you have achieved a true inclusion complex and not merely a fine suspension, shine a red or green laser pointer directly through the glass vial in a dark room.

  • Fail: If you see a solid, visible beam of light passing through the liquid (Tyndall effect), colloidal micro-precipitates remain. Continue sonication or add 1% DMSO.

  • Pass: If the beam is invisible within the liquid, you have successfully achieved true molecular encapsulation[6].

Step 4: Centrifugation & Filtration Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom for a white pellet. If no pellet is present, pass the solution through a 0.22 µm PVDF syringe filter to ensure sterility prior to in vivo administration.

Section 5: Formulation Decision Matrix

G A Target API: (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone B Assay Type? A->B C In Vitro Assays (Biochemical/Cellular) B->C D In Vivo Dosing (Rodent PK/Efficacy) B->D E Cosolvent + Surfactant (1% DMSO + 0.05% Tween-20) C->E Prevents solvent-shift F Cyclodextrin Complexation (20% HP-β-CD in Saline) D->F First-line choice G Lipid Microemulsion (5% DMSO, 10% Cremophor EL) D->G Alternative

Decision matrix for formulating the target API based on assay requirements.

References
  • Reddit (r/Mcat) - Why does Asparagine / Glutamine not get a positive charge? [Link][2]

  • National Institutes of Health (PMC) - Drug Solubility: Importance and Enhancement Techniques[Link][4]

  • National Institutes of Health (PMC) - Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics[Link][5]

  • ResearchGate - Solubility Enhancement Techniques of Poorly Soluble Drugs: An Overview [Link][3]

  • Pharmaceutical Technology - Enhancing Solubility and Bioavailability with Nanotechnology[Link][6]

Sources

Optimization

Minimizing thermal degradation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone during storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone . As a highly functionalized benzamide derivative, this compound serves as a critical synthetic intermediate. However, its specific structural motifs—namely the morpholine ring and the central amide bond—render it susceptible to thermal and oxidative degradation during prolonged storage.

This document synthesizes thermodynamic principles, field-proven methodologies, and [1] to provide actionable, self-validating troubleshooting strategies.

Section 1: Mechanisms of Thermal Degradation (FAQs)

Q1: Why does my compound degrade when left at room temperature (25°C)? A: Thermal degradation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is driven by two synergistic pathways: amide hydrolysis and morpholine oxidation .

  • Amide Hydrolysis: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the halogenated phenyl ring. Even trace amounts of atmospheric moisture (H₂O), when coupled with ambient thermal energy, can initiate nucleophilic attack at the amide bond.

  • Morpholine Oxidation: The morpholine moiety contains a secondary-like tertiary amine nitrogen. The nitrogen lone pair is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming N-oxides. Thermal stress provides the activation energy required to exponentially accelerate these degradation kinetics, a phenomenon well-documented in[2].

DegradationMechanisms Compound (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone Heat Thermal Stress (>25°C) Compound->Heat Exposed to Moisture Trace Moisture (H2O) Compound->Moisture Exposed to Oxygen Atmospheric Oxygen (O2/ROS) Compound->Oxygen Exposed to Hydrolysis Amide Hydrolysis (C-N Bond Cleavage) Heat->Hydrolysis Catalyzes Oxidation Morpholine Oxidation (N-Oxide Formation) Heat->Oxidation Accelerates Moisture->Hydrolysis Reactant Oxygen->Oxidation Reactant Acid 2-Chloro-4-fluoro-3-methoxybenzoic acid + Morpholine Hydrolysis->Acid Yields NOxide Morpholine N-oxide Derivatives Oxidation->NOxide Yields ColdStorage Cold Storage (2-8°C or -20°C) ColdStorage->Heat Prevents Desiccator Desiccation (Silica/Drierite) Desiccator->Moisture Prevents Argon Inert Atmosphere (Argon Purge) Argon->Oxygen Prevents

Figure 1: Mechanistic pathways of thermal degradation and corresponding storage mitigations.

Q2: What specific degradants should I look for in my LC-MS/HPLC traces to confirm thermal degradation? A: If thermal hydrolysis has occurred, your chromatogram will show a new peak corresponding to 2-chloro-4-fluoro-3-methoxybenzoic acid (the carboxylic acid cleavage product) alongside free morpholine . If oxidative degradation has occurred, look for an [M+16]⁺ peak in your mass spectrometer, which is indicative of the morpholine N-oxide derivative.

Section 2: Troubleshooting Guide for Storage and Handling

Q3: My compound shows >2% degradation after 1 month at room temperature. How do I stop this? A: You must eliminate the triad of degradation triggers: heat, moisture, and oxygen. Transition the compound to cryogenic storage (-20°C) under an inert atmosphere. The causality is straightforward: lowering the temperature reduces the kinetic energy available to surpass the activation energy barrier for hydrolysis, while the inert gas physically displaces the reactants (O₂ and H₂O) required for breakdown[3].

Q4: Should I store this compound at 4°C or -20°C? A: For short-term use (under 1 month), 2-8°C is acceptable provided the vial is sealed under Argon. For long-term storage (>1 month) or archiving, -20°C is mandatory. The table below summarizes the projected quantitative degradation profiles based on standard stability testing of sensitive halogenated benzamides.

Table 1: Projected Thermal Degradation Profile over 6 Months

Storage ConditionTemperatureAtmospherePurity at 1 MonthPurity at 6 MonthsPrimary Degradation Pathway
Thermal Stress 25°CAmbient Air97.5%88.2%Hydrolysis & Oxidation
Accelerated 5°CAmbient Air99.1%96.4%Trace Hydrolysis
Long-Term -20°CDesiccated & Argon99.9%99.5%None (Stable)

Section 3: Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting and Cryogenic Storage

To ensure a self-validating system, always run a baseline purity check before initiating storage so that future degradation can be accurately quantified against a known standard.

  • Baseline Validation: Analyze a 1 mg control aliquot via HPLC-UV (254 nm) at Time 0 to establish a baseline purity chromatogram.

  • Equilibration: Remove the bulk compound from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which acts as a reactant for future hydrolysis.

  • Aliquoting: Inside a glove box or under a steady stream of Argon (Ar) gas, transfer working amounts (e.g., 10-50 mg) into amber glass vials. Causality: Amber glass prevents concurrent photolytic degradation of the halogenated ring.

  • Purging: Insert a gentle Argon line into the vial for 15-20 seconds. Argon is denser than air and will sink, effectively displacing atmospheric oxygen and moisture from the headspace.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent long-term gas exchange.

  • Storage: Place the aliquots in a secondary container filled with indicating silica gel desiccant. Store the container at -20°C.

Protocol B: Validating Storage Stability (ICH Q1A Framework)

If you are developing this compound for downstream applications, you must validate its stability according to the [1].

  • Sample Preparation: Prepare three distinct batches of the compound in its intended commercial packaging (e.g., sealed amber vials).

  • Conditioning: Place samples in controlled environmental chambers:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 5°C ± 3°C

    • Stress Testing: 25°C / 60% Relative Humidity (RH)

  • Sampling Intervals: Extract samples at 0, 1, 3, and 6 months.

  • Analysis: Quantify purity using a validated stability-indicating LC-MS method. Calculate the degradation rate constant ( k ) using the Arrhenius equation to establish a definitive, data-backed shelf-life.

StabilityWorkflow cluster_conditions ICH Q1A(R2) Storage Conditions Start Compound Aliquot Prep LongTerm Long-Term -20°C ± 5°C Start->LongTerm Accelerated Accelerated 5°C ± 3°C Start->Accelerated Stress Thermal Stress 25°C / 60% RH Start->Stress Sampling Time-Point Sampling (0, 1, 3, 6 months) LongTerm->Sampling Accelerated->Sampling Stress->Sampling Analysis HPLC-UV/MS Analysis (Purity & Degradants) Sampling->Analysis Decision Establish Shelf-Life & Storage Protocol Analysis->Decision Data Synthesis

Figure 2: Accelerated and long-term thermal stability testing workflow based on ICH Q1A(R2).

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates Source: MDPI URL: [Link]

  • Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates Source: Oriental Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone analysis

Welcome to the dedicated support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. This document is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible analytical results. Our approach moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, empowering you to make informed decisions during method development and optimization.

Section 1: Analyte Characteristics & Recommended Starting Method

Understanding the physicochemical properties of your analyte is the cornerstone of any successful chromatographic method. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is a moderately polar aromatic ketone with a basic functional group (morpholine), which dictates its behavior in reversed-phase chromatography.

PropertyValue / Structure
Chemical Structure Chemical Structure (Illustrative structure based on name)
Molecular Formula C₁₂H₁₃ClFNO₃
Molecular Weight 273.69 g/mol
Key Features Aromatic ketone (UV active), halogenated phenyl group (hydrophobicity), morpholine group (basic, potential for secondary interactions).
Expected Behavior (RP-HPLC) Good retention on C18/C8 columns. Retention and peak shape are highly sensitive to mobile phase pH due to the basic morpholine moiety.[1]
Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for your analysis. It is designed to be a self-validating system; deviations from the expected results can be diagnosed using the troubleshooting guide in Section 2.

Objective: To achieve efficient separation and quantification of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone using a standard reversed-phase HPLC-UV method.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 35 °C[2]
Injection Vol. 10 µL
Detector UV at 254 nm
Sample Diluent 50:50 Acetonitrile/Water. Crucially, ensure this is weaker than or equal to the initial mobile phase strength (30% ACN) .[3]

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile. Dilute this stock with the sample diluent to create a working standard of 10 µg/mL.

  • Sample Preparation: Dissolve your sample in the specified sample diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent system blockage.[3]

  • System Equilibration: Before the first injection, flush the column with the initial mobile phase conditions (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.[4]

  • Analysis: Inject a blank (sample diluent), followed by the standard, and then your samples.

Section 2: Troubleshooting & FAQ Guide

This section addresses specific issues you may encounter. The questions are structured to help you quickly identify and resolve common problems.

Category A: Peak Shape Problems

// Problems start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Q1: Peak Tailing?", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_fronting [label="Q2: Peak Fronting?", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_split [label="Q3: Split/Double Peak?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes cause_tailing1 [label="Secondary Silanol\nInteractions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_tailing2 [label="Column Overload", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_fronting1 [label="High Sample\nConcentration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_fronting2 [label="Sample Solvent\nToo Strong", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_split1 [label="Column Void/\nContamination", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_split2 [label="Injector Issue", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_tailing1 [label="Lower Mobile Phase pH\n(e.g., use 0.1% Formic Acid)\nor Use Buffered Mobile Phase", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Reduce Injection\nConcentration/Volume", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_fronting1 [label="Dilute Sample", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_fronting2 [label="Re-dissolve Sample in\nInitial Mobile Phase", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split1 [label="Flush or Replace Column/\nUse Guard Column", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split2 [label="Clean/Service Injector", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {peak_tailing, peak_fronting, peak_split} [color="#5F6368"];

peak_tailing -> {cause_tailing1, cause_tailing2} [color="#5F6368"]; cause_tailing1 -> sol_tailing1 [color="#5F6368"]; cause_tailing2 -> sol_tailing2 [color="#5F6368"];

peak_fronting -> {cause_fronting1, cause_fronting2} [color="#5F6368"]; cause_fronting1 -> sol_fronting1 [color="#5F6368"]; cause_fronting2 -> sol_fronting2 [color="#5F6368"];

peak_split -> {cause_split1, cause_split2} [color="#5F6368"]; cause_split1 -> sol_split1 [color="#5F6368"]; cause_split2 -> sol_split2 [color="#5F6368"]; } enddot Caption: Troubleshooting workflow for common HPLC peak shape issues.

Q1: My peak for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like this is a classic sign of secondary interactions with the stationary phase.

  • Causality (Expertise): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[1] These silanols are acidic and can engage in strong ionic interactions with the protonated basic morpholine group of your analyte. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Troubleshooting Protocol (Trustworthiness):

    • Confirm Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Our starting method recommends 0.1% formic acid, which lowers the mobile phase pH to around 2.7. This protonates the silanols, minimizing their ability to interact with your basic analyte. Ensure your acidic modifier is fresh and correctly prepared.

    • Evaluate Analyte Concentration: High concentrations can overload the column, leading to peak shape distortion, including tailing.[4] Try injecting a sample that is 5-10 times more dilute to see if the peak shape improves.

    • Consider a Different Column: If tailing persists, consider using a column with advanced end-capping technology designed to minimize residual silanols or a column with a different chemistry, such as a polar-embedded phase, which can provide alternative selectivity.[5]

Q2: My peak is fronting. What does this indicate?

A: Peak fronting is typically caused by sample overload or issues with the sample solvent.

  • Causality (Expertise): When the concentration of the analyte is too high for the column's capacity, the stationary phase becomes saturated, leading to a distorted, fronting peak. A second common cause is injecting a sample dissolved in a solvent that is significantly stronger (more organic content in RP-HPLC) than the mobile phase.[3] This causes the analyte to travel too quickly at the point of injection, distorting the initial band shape.

  • Troubleshooting Protocol (Trustworthiness):

    • Reduce Sample Concentration: Dilute your sample and re-inject. If fronting diminishes, you have identified a sample overload issue.

    • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions (e.g., 30% Acetonitrile in water). Avoid dissolving samples in 100% Acetonitrile or Methanol if your gradient starts at a lower organic percentage.

Q3: My peak is split or appears as a doublet. What's wrong?

A: Peak splitting usually points to a physical problem in the flow path, often at the head of the column, or an injector malfunction.

  • Causality (Expertise): A split peak suggests that the sample band is being divided into two or more paths as it enters the column. This can be caused by a partial blockage of the column inlet frit, a void or channel in the column packing material, or a malfunctioning injector rotor seal that improperly introduces the sample.[3][4]

  • Troubleshooting Protocol (Trustworthiness):

    • Check for Blockages: Disconnect the column and check the system pressure without it to ensure the blockage is not elsewhere. If the column is the issue, try back-flushing it with a strong solvent (ensure the column manufacturer allows this).

    • Install a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained contaminants, extending its life.[3]

    • Inspect the Injector: If the problem persists across different columns, the issue may be with the autosampler's injector. Check for leaks and consider servicing the rotor seal.[6]

Category B: Retention Time & Reproducibility Issues

Q4: My retention time is drifting to be shorter or longer over a sequence of runs. How can I stabilize it?

A: Retention time drift is a common problem that undermines data reliability. The most frequent causes are temperature fluctuations, changes in mobile phase composition, and insufficient column equilibration.[2][6]

  • Causality (Expertise):

    • Temperature: Even a 1°C change in column temperature can alter retention times by 1-2%.[2] Without a column oven, ambient lab temperature changes throughout the day will cause drift.

    • Mobile Phase: The composition of the mobile phase, especially the ratio of organic solvent to aqueous buffer and the pH, is critical. Evaporation of the more volatile organic solvent from the mobile phase reservoir over time will increase the aqueous content, leading to longer retention times. Inconsistent pH preparation will lead to run-to-run and day-to-day variability.[3]

    • Equilibration: If the column is not fully re-equilibrated to the initial gradient conditions between runs, the starting point for each analysis will be different, causing retention time shifts.[4]

  • Troubleshooting Protocol (Trustworthiness):

    • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a constant temperature.[2][3]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep reservoirs capped to prevent evaporation. If using buffers, ensure the pH is measured and consistent each time.[3]

    • Ensure Adequate Equilibration: For gradient methods, ensure the equilibration time at the end of the run is sufficient. A good rule of thumb is to allow 5-10 column volumes for re-equilibration.

Q5: My analyte has very poor retention and elutes near the void volume. How can I increase its retention time?

A: Poor retention of a moderately polar compound like this in reversed-phase means the mobile phase is too strong or its interaction with the stationary phase is not optimal.

  • Causality (Expertise): In RP-HPLC, retention is primarily driven by hydrophobic interactions. If the mobile phase has too high a percentage of organic solvent (e.g., acetonitrile), it becomes too similar in polarity to the stationary phase, and the analyte will prefer to stay in the mobile phase, eluting quickly.[7] Additionally, if the basic morpholine group is protonated (at low pH), the analyte becomes more polar and less retained.

  • Troubleshooting Protocol (Trustworthiness):

    • Decrease Mobile Phase Strength: Reduce the initial percentage of the organic solvent (Mobile Phase B). For example, try starting your gradient at 10% or 20% Acetonitrile instead of 30%.

    • Increase Mobile Phase pH: While our starting method uses low pH to ensure good peak shape, you could increase retention by moving to a neutral or slightly basic pH (e.g., using a phosphate or ammonium bicarbonate buffer at pH 7-8). This will deprotonate the morpholine group, making the analyte more hydrophobic and increasing its retention. WARNING: Only use a basic pH with a column specifically designed for high pH stability (e.g., a hybrid-particle column), as standard silica columns will dissolve above pH 7.5.

    • Switch Organic Solvent: Methanol is a slightly weaker solvent than acetonitrile in RP-HPLC. Switching from acetonitrile to methanol may increase retention.[1]

Section 3: Advanced Optimization FAQs

Q6: How do I choose between Acetonitrile and Methanol as the organic modifier?

A: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact selectivity (the relative spacing of peaks).[1]

  • ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is considered a stronger solvent than methanol in most reversed-phase applications.

  • Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than ACN. This can sometimes provide unique selectivity for compounds with hydrogen bond donor/acceptor sites. It is also often less expensive.

  • Recommendation: Start with ACN as recommended. If you have co-eluting impurities that you cannot resolve by modifying the gradient or pH, trying a method with Methanol is a powerful tool to change the selectivity of the separation.

Q7: When should I use a buffer instead of a simple acid like formic acid?

A: A simple acid like formic or trifluoroacetic acid acts as a pH controller. A buffer, however, is a solution that resists changes in pH.

  • Use a simple acid (like 0.1% Formic Acid) when you simply need to push the pH to a consistent acidic range to ensure good peak shape for a basic analyte. This is sufficient for most quality control applications.

  • Use a buffer (like ammonium acetate or phosphate) when your mobile phase pH is close to the pKa of your analyte.[4] In this region, small changes in pH can cause large shifts in retention time. A buffer provides the stability needed for highly reproducible results. For your analyte, if you were to work at a pH near the pKa of the morpholine group (typically ~8-9), a buffer would be essential.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer/Separation Science. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • (2-chloro-4-fluorophenyl)(2-fluoro-3-methoxyphenyl)methanone. Molport. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Assays with (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Welcome to the technical support resource for researchers utilizing (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in fluorescence-based assays. This guide, developed by our senior application scientists, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in fluorescence-based assays. This guide, developed by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background noise and maximize the signal-to-noise ratio in your experiments. Our approach is grounded in scientific principles to empower you to make informed decisions and achieve robust, reproducible data.

Understanding the Challenge: The Nature of Background Noise in Fluorescence Assays

High background fluorescence is a common hurdle in assay development, obscuring the true signal from your target and reducing assay sensitivity.[1][2] This "noise" can originate from multiple sources, which can be broadly categorized as either intrinsic to the sample and reagents or arising from the instrumentation and labware.[1][3] A systematic approach to identifying and mitigating these sources is crucial for the success of your assay.

Key Contributors to Background Fluorescence:

  • Autofluorescence: Biological molecules (e.g., NADH, flavins) and components of cell culture media (e.g., phenol red, serum proteins) can fluoresce at similar wavelengths to your compound of interest.[2][4]

  • Compound-Specific Issues: The fluorescent compound itself, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, may exhibit non-specific binding to cellular components or labware.

  • Assay Components: Buffers, detergents, and other additives can contribute to the background signal.

  • Labware: The choice of microplates is critical; clear or white plates can increase background fluorescence compared to black plates.[5][6][7][8][9]

  • Instrumentation: Light scatter, bleed-through from excitation filters, and detector noise can all elevate the background.[3][10]

Troubleshooting Guide: A Symptom-Based Approach

This section provides answers to common problems encountered during fluorescence assays with (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.

High Background in "No-Cell" or "Buffer-Only" Wells

Question: I'm observing a high signal in my control wells that contain only the assay buffer and the fluorescent compound. What are the likely causes and how can I fix this?

Answer: This issue points to a problem with your assay components or labware, rather than cellular autofluorescence. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Microplate Choice:

    • The Problem: The material and color of your microplate significantly impact background fluorescence.[5][6][7] White plates are designed for luminescence and will reflect light, leading to high background in fluorescence assays.[5][7] Clear-bottom plates are necessary for bottom-reading instruments but the well walls should be black to minimize crosstalk and scattered light.[7][9]

    • The Solution: For fluorescence intensity assays, always use opaque, black-walled microplates.[5][6][7][9][11] The black pigment absorbs stray excitation and emission light, reducing background and well-to-well crosstalk.[6][7]

Microplate ColorRecommended UseRationale
Black Fluorescence Intensity, FRET, FPAbsorbs light, reducing background and crosstalk.[6][7][9]
White Luminescence, TRFReflects light to maximize signal in low-light assays.[5][7]
Clear Absorbance (Colorimetric)Allows light to pass through the sample.[6]
  • Assess Your Assay Buffer:

    • The Problem: Components within your buffer, such as certain proteins or detergents, may be inherently fluorescent or interact with your compound to increase its fluorescence.

    • The Solution:

      • Test each buffer component individually with your fluorescent compound to identify the source of the background.

      • If possible, switch to a buffer with lower intrinsic fluorescence, such as phosphate-buffered saline (PBS).[4]

      • If serum is required, be aware that it can be a significant source of autofluorescence.[4][12] Consider reducing its concentration or using a serum-free medium for the final assay step.[4][12]

  • Check for Compound Aggregation:

    • The Problem: Small molecules can sometimes form aggregates at high concentrations, which can lead to altered fluorescent properties and increased light scattering.

    • The Solution:

      • Determine the critical aggregation concentration of your compound under your assay conditions.

      • Ensure you are working at a concentration well below this threshold.

      • The inclusion of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can sometimes help to prevent aggregation.

High Background in Wells Containing Cells (Compared to "No-Cell" Controls)

Question: My background signal is significantly higher in wells with cells, even after subtracting the signal from my "compound-only" controls. What's causing this and what can I do?

Answer: This indicates that the primary source of your background noise is related to the biological sample itself. The main culprits are cellular autofluorescence and non-specific binding of your compound.

  • Tackle Cellular Autofluorescence:

    • The Problem: Cells contain endogenous fluorophores like NADH and flavins that fluoresce, typically in the blue-green region of the spectrum (around 400-550 nm).[2] If the excitation/emission spectra of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone overlap with this region, you will likely encounter high autofluorescence.

    • The Solutions:

      • Characterize the Autofluorescence: Run a control experiment with unlabeled cells to determine their fluorescence spectrum with your instrument's filter sets.

      • Optimize Your Filter Set: If your compound's fluorescence is sufficiently separated from the autofluorescence peak, you may be able to use narrower bandwidth filters to selectively capture your signal of interest.[13]

      • Use a Red-Shifted Fluorophore (if applicable): If you have the flexibility to use a different fluorescent probe, choosing one that excites and emits at longer wavelengths (red or far-red, >600 nm) can often dramatically reduce autofluorescence.[4][12]

      • Consider a Phenol Red-Free Medium: For live-cell assays, phenol red in the culture medium is a major source of background fluorescence.[2][4][11] Switch to a phenol red-free medium or a clear buffered saline solution (like HBSS) for the final imaging or reading step.[2][4]

  • Reduce Non-Specific Binding:

    • The Problem: Your fluorescent compound may be binding non-specifically to cellular components or the cell culture-treated plastic.

    • The Solutions:

      • Optimize Compound Concentration: Perform a concentration-response curve to find the lowest concentration of your compound that still provides a robust signal.[1] Using excessive concentrations is a common cause of high background.[14]

      • Implement Wash Steps: After incubating the cells with the compound, perform gentle wash steps with a suitable buffer (e.g., PBS) to remove unbound molecules.[1][15][16] Be sure to optimize the number and duration of washes to avoid detaching adherent cells.

      • Include a Blocking Agent: In some cases, pre-incubating the cells with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding sites.

Inconsistent Readings and High Well-to-Well Variability

Question: My replicate wells show a lot of variability, and the overall background is not uniform across the plate. What could be the issue?

Answer: Inconsistent readings often stem from a combination of factors including pipetting errors, uneven cell plating, and instrument settings.

  • Refine Your Assay Protocol:

    • The Problem: Minor variations in cell number or reagent volumes can lead to significant differences in fluorescence readings.

    • The Solutions:

      • Ensure Uniform Cell Seeding: Pay close attention to your cell seeding protocol to ensure a uniform monolayer in all wells. Edge effects in microplates can be a problem, so consider not using the outermost wells for data collection.

      • Automate Pipetting (if possible): Use automated liquid handlers for reagent addition to minimize human error. If pipetting manually, use calibrated pipettes and be consistent with your technique.

  • Optimize Your Plate Reader Settings:

    • The Problem: Suboptimal instrument settings can amplify noise and variability.

    • The Solutions:

      • Adjust the Gain/Sensitivity: The gain setting on the detector should be optimized to maximize your specific signal without saturating the detector.[13][17] Start with the manufacturer's recommendations and then perform a gain titration using your positive control wells.[17] An inappropriately high gain will amplify background noise.[13]

      • Optimize Excitation/Emission Bandwidths: Narrower bandwidths can provide better specificity and reduce background, but at the cost of signal intensity.[13] Wider bandwidths allow more light through, which can increase both signal and background.[13] Experiment to find the optimal balance for your assay.

      • Choose the Correct Read Mode: For adherent cells, a bottom-read mode is generally preferable, as it reduces interference from the cell culture medium.[4] Ensure you are using clear-bottom plates for this.

Experimental Workflow for Troubleshooting

Here is a logical workflow to systematically identify and eliminate sources of background noise.

Caption: A systematic workflow for diagnosing and troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: I don't know the optimal excitation and emission wavelengths for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. How do I determine them?

A1: This is a critical first step. You will need to use a spectrophotometer or a plate reader with spectral scanning capabilities. First, perform an absorbance scan to find the wavelength of maximum absorbance (λ_abs_max). This will be your approximate excitation maximum (λ_ex_max). Then, set the excitation monochromator to this wavelength and perform an emission scan to find the wavelength of maximum emission (λ_em_max). For optimal signal-to-noise, it is best to set your plate reader's excitation and emission wavelengths to these determined maxima.

Q2: Can I just subtract the background from my measurements?

A2: While subtracting the average signal from appropriate control wells (e.g., wells with cells but no compound) is a standard and necessary data processing step, it does not solve the underlying problem of poor signal-to-noise. High background increases the variability of your measurements and reduces the statistical power of your assay. The goal should always be to minimize the background signal itself, rather than just correcting for it post-acquisition.

Q3: My signal is very weak. Should I just increase the detector gain?

A3: Increasing the gain will amplify both your signal and the background noise.[13] While it may make a weak signal detectable, it will not improve your signal-to-noise ratio if the background is also high. It is better to first focus on strategies to increase the specific signal (e.g., optimizing reagent concentrations) and decrease the background (as outlined in this guide). Once the background is minimized, you can then optimize the gain to place your specific signal in the optimal dynamic range of the detector.[17]

Q4: How can I tell if the background is from my compound or from cellular autofluorescence?

A4: The use of proper controls is essential to dissect the sources of background noise. Here is a table of recommended controls:

Control Well CompositionPurpose
Buffer Only Measures background from the buffer and microplate.
Buffer + Compound Measures background from the compound itself in the assay buffer.
Cells + Buffer Measures cellular autofluorescence.
Cells + Vehicle (e.g., DMSO) Accounts for any effect of the compound's solvent on the cells.

By comparing the signals from these control wells, you can systematically pinpoint the primary contributor(s) to your background noise.

References

  • ResearchGate. (2019, April 1). Fluorescence plate reader settings?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]

  • CYM - Cytometry. (n.d.). Noise. Retrieved from [Link]

  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • Eppendorf. (n.d.). What Is the Right Assay Microplate for My Experiment?. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • BMG LABTECH. (2021, November 18). How to optimise fluorescence gain. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting in vivo Bioavailability of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Welcome to the Application Support Center. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CFMM) is a highly lipophilic research compound (CAS: 2586127-26-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CFMM) is a highly lipophilic research compound (CAS: 2586127-26-4). Researchers frequently report sub-optimal oral bioavailability (<5%) when dosing this compound in rodent models. This guide addresses the two primary culprits: thermodynamic solubility limitations in gastrointestinal fluids and extensive hepatic first-pass metabolism driven by the morpholine and methoxy moieties.

Module 1: Formulation & Solubility Optimization

FAQ 1: My CFMM compound precipitates immediately when diluted in standard aqueous vehicles (e.g., 0.5% CMC or PBS/Tween). How can I achieve a uniform dose for oral gavage?

Answer: CFMM is a highly lipophilic, "brick-dust" molecule. Its crystalline lattice energy and lack of hydrogen bond donors prevent dissolution in simple aqueous media. To overcome this, you must bypass the crystalline state entirely. We recommend formulating CFMM as an Amorphous Solid Dispersion (ASD) using a stabilizing polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)[1]. HPMCAS is highly effective because its hydrophobic acetyl groups interact directly with the lipophilic CFMM, while its hydrophilic carboxylate groups interact with the aqueous phase. This kinetically traps the drug in a supersaturated amorphous state and prevents recrystallization in the gut[1].

Protocol 1: Preparation of CFMM Amorphous Solid Dispersion (ASD)

(Self-Validating System: Includes thermodynamic and solid-state QC checkpoints)

  • Solvent Dissolution: Dissolve 100 mg of CFMM and 300 mg of HPMCAS (1:3 w/w ratio) in 10 mL of a Dichloromethane/Methanol (1:1 v/v) co-solvent system.

    • Causality: The co-solvent ensures both the lipophilic drug and the amphiphilic polymer are molecularly dispersed before drying, destroying the crystalline lattice.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under reduced pressure (or via spray drying for scale-up).

    • Causality: Rapid evaporation prevents the drug molecules from organizing back into a crystal lattice, forcing them into a high-energy amorphous state[2].

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 24 hours at room temperature to remove residual solvent traces.

  • Validation (QC Check): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp diffraction peaks. If sharp peaks are present, the drug has recrystallized, and the polymer ratio must be increased.

  • In Vivo Dosing: Suspend the validated ASD powder in 0.5% Methylcellulose immediately prior to oral gavage.

Table 1: Quantitative Comparison of CFMM Formulation Strategies
Formulation StrategyVehicle CompositionMax Apparent Solubility (µg/mL)in vivo AUC Fold-ChangePhysical Stability
Aqueous Suspension 0.5% CMC / 0.1% Tween 80< 51.0x (Baseline)High (Crystalline)
Lipid Formulation Capryol 90 / Cremophor EL[3]4503.2xMedium (Phase separation risk)
Amorphous Solid Dispersion 25% CFMM / 75% HPMCAS[1]> 1,200 (Supersaturated)8.5xHigh (Amorphous, Tg > 70°C)
Module 2: Overcoming First-Pass Metabolism

FAQ 2: I formulated CFMM as an ASD, and my in vitro dissolution is excellent. However, my in vivo oral exposure (AUC) in mice is still extremely low, despite high IV clearance. What is happening?

Answer: You are experiencing classic first-pass metabolism. The morpholine ring of CFMM is highly susceptible to oxidative biotransformation by Cytochrome P450 enzymes (specifically CYP3A4 in humans, and its orthologs in rodents)[4]. Even if the drug is perfectly absorbed by the enterocytes, it is rapidly oxidized in the liver before reaching systemic circulation. To isolate whether poor exposure is due to absorption or metabolism, you must perform a pharmacokinetic (PK) rescue experiment using 1-Aminobenzotriazole (ABT), a non-specific, irreversible CYP suicide inhibitor[4].

Protocol 2: Pharmacokinetic Rescue via CYP Inhibition (ABT Pre-treatment)

(Self-Validating System: Uses paired control groups to isolate metabolic variables)

  • Vehicle Preparation: Prepare a 10 mg/mL solution of 1-Aminobenzotriazole (ABT) in sterile 0.9% physiological saline.

  • Pre-treatment Dosing: Administer ABT via Intraperitoneal (IP) injection to the test cohort at a dose of 50 mg/kg exactly 2 hours prior to CFMM administration.

    • Causality: A 2-hour lead time is required for ABT to circulate and irreversibly bind to and inactivate hepatic and intestinal CYP enzymes.

  • Control Group: Administer an IP injection of pure saline to a parallel control cohort 2 hours prior to CFMM dosing.

  • CFMM Dosing: Administer the CFMM ASD formulation (from Protocol 1) via oral gavage (PO) at 10 mg/kg to both cohorts.

  • Validation (Data Analysis): Collect blood at 0.25, 0.5, 1, 2, 4, and 8 hours. If the ABT-treated group shows a massive spike in bioavailability (e.g., jumping from 15% to >100% relative to IV)[4], you have definitively validated that first-pass metabolism, not poor absorption, is the primary barrier.

Module 3: Mechanistic Pathways & Workflows

FormulationWorkflow Start Assess CFMM Solubility in GI Fluids Decision1 Is solubility > 100 µg/mL? Start->Decision1 Standard Standard Aqueous Suspension Decision1->Standard Yes Advanced Advanced Formulation Required Decision1->Advanced No InVivo Proceed to in vivo PK Dosing Standard->InVivo Lipid Lipid-Based Formulation (SMEDDS) Advanced->Lipid High Oil Solubility ASD Amorphous Solid Dispersion (HPMCAS Matrix) Advanced->ASD High Melting Point / Rigid Lattice Lipid->InVivo ASD->InVivo

Figure 1: Decision tree for selecting CFMM bioavailability enhancement strategies.

MetabolismPathway Gut Gut Lumen (Dissolved CFMM) Enterocyte Enterocyte (Absorption) Gut->Enterocyte Passive Diffusion Liver Hepatic Tissue (First-Pass) Enterocyte->Liver Portal Vein CYP CYP-Mediated Morpholine Oxidation Liver->CYP Metabolized Systemic Systemic Circulation (Bioavailable CFMM) Liver->Systemic Unmetabolized Fraction CYP->Liver Inactive Metabolites ABT ABT Pre-treatment (50 mg/kg IP) ABT->CYP Irreversible Inhibition

Figure 2: CFMM absorption pathway highlighting first-pass metabolism and ABT rescue mechanism.

References
  • [1] Title: Amorphous Solid Dispersions for Bioavailability Enhancement | Source: Contract Pharma | URL: 1

  • [3] Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Source: PMC / NIH | URL: 3

  • [2] Title: Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability | Source: PubMed / NIH | URL: 2

  • [4] Title: The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 | Source: Taylor & Francis | URL: 4

Sources

Optimization

Refining extraction methods for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone from biological matrices

Welcome to the Technical Support Center. This resource is engineered for analytical scientists, bioanalytical researchers, and drug metabolism/pharmacokinetics (DMPK) professionals tasked with quantifying (2-Chloro-4-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for analytical scientists, bioanalytical researchers, and drug metabolism/pharmacokinetics (DMPK) professionals tasked with quantifying (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS: 2586127-26-4) in complex biological matrices such as plasma, serum, and tissue homogenates.

Scientific Context & Analyte Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the target analyte. The compound is a highly lipophilic benzamide derivative. A common misconception is treating the morpholine moiety as a basic amine. Because the morpholine nitrogen is bonded directly to a carbonyl group (forming a methanone/amide linkage), its lone pair is delocalized. Consequently, the molecule is electronically neutral at physiological pH and lacks strongly ionizable groups. This dictates that pH-driven trapping (e.g., mixed-mode cation exchange) will be ineffective, and extractions must rely on hydrophobic interactions and lipophilicity.

Extraction Workflow Decision Architecture

ExtractionWorkflow Start Biological Matrix (Plasma, Urine, Tissue) Decision Required Sensitivity & Throughput? Start->Decision PPT Protein Precipitation (PPT) 3:1 Acetonitrile:Sample PPT_End Centrifuge -> Supernatant Direct LC-MS/MS PPT->PPT_End LLE Liquid-Liquid Extraction (LLE) MTBE / Water LLE_End Collect Upper Organic Layer Dry & Reconstitute LLE->LLE_End SPE Solid-Phase Extraction (SPE) Polymeric HLB Sorbent SPE_End Wash Polar Interferences Elute with Methanol SPE->SPE_End Decision->PPT High Throughput, Moderate Sensitivity Decision->LLE High Sensitivity, Lipid Removal Decision->SPE Maximum Sensitivity, Trace Analysis

Decision matrix for selecting the optimal extraction workflow based on throughput and sensitivity.

Troubleshooting & FAQs

Q1: We are experiencing low recovery (<60%) when using trichloroacetic acid (TCA) for protein precipitation of this compound from human plasma. How can we improve this? A1: The low recovery is caused by analyte coprecipitation. Acidic precipitation agents like TCA or perchloric acid rapidly denature proteins into a dense, tight pellet. Because (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is highly lipophilic and likely exhibits high plasma protein binding, it becomes physically trapped within this denatured protein mass, leading to high variability and low recovery[1].

  • The Fix: Switch to an organic solvent-induced protein precipitation using Acetonitrile (ACN). ACN destroys the hydration layer of proteins while maintaining the solubility of the lipophilic analyte[2]. A 3:1 (v/v) ratio of ACN to plasma typically yields recoveries >80% for neutral benzamides[1]. Furthermore, reverse your addition order: add the plasma into the crashing solvent rather than adding solvent to the plasma. This ensures immediate, homogeneous mixing and prevents localized trapping[2].

Q2: Our LC-MS/MS signal suffers from severe ion suppression when analyzing tissue homogenates. We currently use a standard ethyl acetate Liquid-Liquid Extraction (LLE). What is a better alternative? A2: Ethyl acetate co-extracts a significant amount of endogenous polar lipids (like phospholipids) that cause severe ion suppression in the electrospray ionization (ESI) source.

  • The Fix: Transition to a Methyl tert-butyl ether (MTBE)-based LLE. MTBE is highly effective for lipophilic compounds but offers a distinct physical and chemical advantage: the organic MTBE layer forms the upper phase, while the proteins and polar matrix components remain safely trapped in the lower aqueous phase[3]. This allows you to decant the analyte-rich organic layer without passing a pipette tip through the heavily contaminated aqueous layer, significantly reducing matrix effects and improving precision[4].

Q3: We are developing a Solid-Phase Extraction (SPE) method for trace analysis in urine, but the analyte elutes prematurely during the wash step. We are using a standard silica-based C18 cartridge. A3: Because the morpholine nitrogen is tied up in a methanone linkage, the molecule is neutral. Silica-based C18 sorbents are prone to "phase collapse" (dewetting of the alkyl chains) when exposed to highly aqueous samples like urine, leading to a catastrophic loss of retention for neutral lipophiles.

  • The Fix: Utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent[5]. Polymeric sorbents do not undergo phase collapse and provide superior surface area for hydrophobic interactions. Ensure your wash step does not exceed 5-10% methanol in water; higher organic concentrations will disrupt the hydrophobic binding and prematurely elute the compound.

Q4: How can we ensure our extraction method is a "self-validating system" across different biological matrices? A4: A self-validating extraction system requires the integration of a stable isotopically labeled (SIL) internal standard (e.g., a 13C or Deuterated analog of the morpholino methanone) introduced at the very first step of sample preparation. Because the SIL co-elutes and shares identical physicochemical properties, any loss during LLE phase separation or SPE washing will be mirrored by the internal standard. If the absolute peak area of the SIL drops by 40% in a specific sample, but the Analyte/SIL ratio remains linear against the calibration curve, the system has successfully self-corrected for matrix-specific extraction inefficiencies.

Quantitative Data Presentation: Method Comparison

The following table summarizes expected performance metrics when extracting neutral lipophilic benzamides from human plasma using different methodologies.

Extraction MethodologyAverage Recovery (%)Matrix Effect (Ion Suppression)ThroughputBest Use Case
Acid PPT (TCA/PA) 45 - 60%High (>40%)HighNot recommended (Coprecipitation)
Organic PPT (ACN) 85 - 95%Moderate (15 - 25%)Very HighHigh-throughput PK screening
LLE (MTBE) 90 - 98%Low (<10%)ModerateTissue homogenates, lipid-rich plasma
SPE (Polymeric HLB) >95%Very Low (<5%)Low-ModerateTrace analysis, clinical quantification

Standardized Experimental Protocols

Protocol A: Optimized MTBE Liquid-Liquid Extraction (LLE)

Use this protocol for maximum lipid removal and reduction of ion suppression.

  • Sample Aliquoting: Transfer 100 µL of biological matrix (plasma/homogenate) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL internal standard working solution. Vortex briefly.

  • Aqueous Adjustment: Add 100 µL of LC-MS grade water to increase the volume of the lower phase, making phase separation easier.

  • Extraction: Add 1.0 mL of cold Methyl tert-butyl ether (MTBE)[3].

  • Partitioning: Vortex vigorously for 5 minutes at room temperature to ensure complete partitioning of the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 800 µL of the upper organic (MTBE) layer[4]. Transfer to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid).

Protocol B: High-Throughput 96-Well Plate Protein Precipitation (PPT)

Use this protocol for rapid pharmacokinetic (PK) screening.

  • Solvent Preparation: Add 300 µL of cold Acetonitrile (ACN) containing the internal standard into each well of a 2 mL 96-well protein precipitation plate (e.g., Captiva EMR or ISOLUTE PPT+)[2].

  • Sample Addition (Reverse Order): Dispense 100 µL of plasma directly into the ACN in each well. This 3:1 ratio ensures rapid destruction of the protein hydration layer[1].

  • Passive Mixing: Allow the plate to sit for 5 minutes. The addition of the sample into the solvent provides sufficient mixing homogeneity; aggressive vortexing is not strictly necessary and prevents cross-contamination[2].

  • Filtration/Centrifugation: Apply positive pressure (or vacuum) to elute the supernatant into a clean 96-well collection plate.

  • Dilution (Optional but Recommended): Dilute the collected filtrate 1:1 with LC-MS grade water to match the initial mobile phase conditions and prevent poor peak shape (solvent effects) during reversed-phase LC injection.

References

  • Accuracy and Precision of extraction recovery from the automated MTBE-LLE-PAL system. ResearchGate. Available at:[Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed (NIH). Available at:[Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at:[Link]

  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Addressing stability issues of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in blood plasma

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, pharmacologists, and drug development professionals addressing the analytical and biochemical challenges associated with quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, pharmacologists, and drug development professionals addressing the analytical and biochemical challenges associated with quantifying and stabilizing (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS 2586127-26-4) in blood plasma matrices.

As an amide-linked morpholine derivative, this compound is susceptible to specific enzymatic and matrix-related liabilities during pharmacokinetic (PK) and ADME evaluations. This document provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure data integrity.

Mechanistic Causality: Understanding the Amide Liability

The Biochemical Vulnerability

The structural core of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone features an amide bond connecting a halogenated aromatic ring to a morpholine moiety. While amides are generally more chemically stable than esters, they remain highly susceptible to enzymatic hydrolysis by circulating hydrolases, specifically carboxylesterases (CES) and amidases[1].

The Causality of Interspecies Disconnects

A critical failure point in preclinical ADME is misinterpreting rodent plasma instability as a human clinical liability. Rodent plasma (mouse and rat) contains exceptionally high concentrations of circulating CES[2]. In stark contrast, human CES1 is predominantly localized in the endoplasmic reticulum of hepatocytes, leaving human plasma largely devoid of this specific esterase/amidase activity[1]. Consequently, rapid degradation of this compound in mouse plasma often represents a false positive for human plasma instability, necessitating careful experimental design to decouple true metabolic clearance from rodent-specific matrix artifacts.

Pathway Cmpd (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone Metab Hydrolyzed Metabolites (Morpholine + Benzoic Acid) Cmpd->Metab Amidase/CES Hydrolysis Enzyme Plasma Carboxylesterase (CES) (High in Rodent Matrix) Enzyme->Cmpd Catalyzes Inhibitor BNPP / PMSF (CES Inhibitors) Inhibitor->Enzyme Blocks

Caption: CES-mediated amide hydrolysis pathway and targeted BNPP inhibition strategy.

Self-Validating Experimental Protocol

To ensure data integrity, every plasma stability assay must operate as a self-validating system. This requires strict temperature control, precise quenching to halt enzymatic activity, and the use of internal standards to normalize extraction recovery[3].

Step-by-Step LC-MS/MS Workflow
  • Matrix Preparation: Thaw pooled blank plasma (mouse, rat, dog, human) on ice. Centrifuge at 3000 × g for 5 min to remove clotted proteins. Pre-warm 99 µL aliquots in a 96-well microtiter plate at 37°C for 10 minutes[4].

  • Compound Spiking: Add 1 µL of a 100 µM stock solution of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (in DMSO) to achieve a 1 µM final concentration. The final DMSO concentration must remain ≤ 1% to prevent enzyme denaturation[3].

  • Incubation: Incubate the plate at 37°C with gentle orbital shaking (300 rpm)[4].

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 10 µL aliquots.

  • Quenching & Protein Precipitation: Immediately transfer the 10 µL aliquot into 40 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid and 100 ng/mL Tolbutamide as an Internal Standard). Causality note: The organic solvent precipitates >90% of plasma proteins, while the acid and cold temperature instantly denature residual amidase activity, locking the compound concentration at that exact timepoint[5].

  • Centrifugation: Centrifuge the quenched plate at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer 30 µL of the supernatant to an analysis plate. Analyze via reversed-phase UPLC-MS/MS (e.g., C18 column, gradient elution with Water/ACN + 0.1% Formic Acid) monitoring the specific MRM transitions for the parent mass[4].

Workflow A 1. Matrix Prep (Plasma at 37°C) B 2. Spike Compound (1 µM Final) A->B C 3. Incubate (0-120 min) B->C D 4. Quench Reaction (Cold ACN + Acid) C->D E 5. Centrifuge (4000 x g) D->E F 6. LC-MS/MS (Quantification) E->F

Caption: Standard LC-MS/MS workflow for evaluating in vitro plasma stability.

Troubleshooting Guides & FAQs

Q1: My compound shows a half-life of < 15 mins in mouse plasma but > 120 mins in human plasma. Is this a structural liability that will fail in the clinic? Diagnostic: This is a classic CES-mediated interspecies difference, not an inherent human clinical liability[2]. Resolution: To definitively prove the degradation is CES-mediated, pre-incubate the mouse plasma with 1 mM bis-p-nitrophenylphosphate (BNPP)—a broad-spectrum, irreversible carboxylesterase inhibitor—for 15 minutes prior to spiking your compound[6]. If the addition of BNPP restores the half-life to > 120 minutes, the instability is confirmed as a rodent-specific CES artifact, and the compound is safe to progress toward higher species models.

Q2: I am seeing poor recovery (low peak area) even at the T=0 timepoint. How do I fix this? Diagnostic: Poor T=0 recovery is rarely due to instantaneous degradation. It is usually caused by high plasma protein binding (PPB) where the highly lipophilic halogenated phenyl ring causes the compound to co-precipitate with the protein pellet, or severe matrix ion suppression in the MS source[5]. Resolution:

  • For Protein Binding: Increase the crash ratio. Instead of 1:4 (Plasma:ACN), use a 1:6 ratio, or switch to a solvent mixture of Methanol:Acetonitrile (1:1) to better disrupt hydrophobic binding to albumin.

  • For Matrix Effects: Dilute the final supernatant 1:5 with LC-MS grade water before injection to reduce phospholipid buildup on the LC column.

Q3: How can I stabilize the samples post-extraction to prevent degradation while waiting in the autosampler queue? Diagnostic: Residual esterase/amidase enzymes can sometimes survive mild organic precipitation and continue hydrolyzing the amide bond while the sample sits in the autosampler[1]. Resolution: Ensure your quenching acetonitrile contains 0.1% to 0.2% Formic Acid. Lowering the pH < 4.0 irreversibly denatures residual plasma enzymes and stabilizes the amide bond against nucleophilic attack[1]. Additionally, keep the autosampler temperature strictly at 4°C.

Quantitative Interspecies Data Summary

The table below outlines the expected stability profile of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone across different matrices, highlighting the critical role of inhibitor diagnostics.

Species MatrixExpected Half-Life ( T1/2​ ) T1/2​ with 1 mM BNPPPrimary Degradation Mechanism
Mouse Plasma < 15 min> 120 minCES-mediated amide hydrolysis
Rat Plasma < 30 min> 120 minCES-mediated amide hydrolysis
Dog Plasma > 120 min> 120 minStable (Low plasma CES activity)
Human Plasma > 120 min> 120 minStable (CES1 localized to liver, not plasma)

References

  • [3] Plasma Stability Assay - Creative Bioarray. creative-bioarray.com. 3

  • [4] ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. bioduro.com. 4

  • [1] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH. nih.gov. 1

  • [5] High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC. nih.gov. 5

  • [6] Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - Taylor & Francis. tandfonline.com. 6

  • [2] Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Publishing. rsc.org. 2

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth technical comparison and validation protocol for the ¹H and ¹³C NMR spectra of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone , a substituted benzamide with potential applications in medicinal chemistry.

While experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of NMR spectroscopy and empirical data from structurally related compounds to predict, interpret, and ultimately validate its spectral features. This approach not only serves as a robust framework for the analysis of this particular compound but also as a general methodology for the spectral validation of novel chemical entities.

The Molecular Blueprint: Structure and Numbering

A clear understanding of the molecular structure is paramount for spectral assignment. The structure of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone with IUPAC-recommended atom numbering for NMR purposes is presented below.

Caption: Molecular structure of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone with atom numbering.

The Validation Workflow: A Step-by-Step Approach

A robust validation of the NMR spectra involves a systematic process of prediction, acquisition, and comparison. This workflow ensures the confirmed structure is consistent with the observed spectral data.

validation_workflow cluster_prediction Theoretical Prediction cluster_acquisition Experimental Acquisition cluster_analysis Data Analysis and Validation predict_1h Predict ¹H NMR Spectrum compare_spectra Compare Experimental and Predicted Spectra predict_1h->compare_spectra predict_13c Predict ¹³C NMR Spectrum predict_13c->compare_spectra sample_prep Sample Preparation acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra assign_signals Assign Signals (Chemical Shift, Integration, Multiplicity) process_spectra->assign_signals assign_signals->compare_spectra final_validation Final Structure Validation compare_spectra->final_validation impurity_analysis Analyze for Impurities (Solvent, Reagents) impurity_analysis->final_validation

Caption: Workflow for the validation of NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic and morpholine protons.[3][4]

AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H67.2 - 7.4d³J(H6-H5) ≈ 8-91HAromatic Proton
H56.9 - 7.1dd³J(H5-H6) ≈ 8-9, ⁴J(H5-F) ≈ 4-61HAromatic Proton
C8-H₃3.9 - 4.1s-3HMethoxy Protons
C10/C11-H₂3.6 - 3.8t³J(H-H) ≈ 54HMorpholine Protons (O-CH₂)
C9/C12-H₂3.4 - 3.6t³J(H-H) ≈ 54HMorpholine Protons (N-CH₂)

Rationale for Predictions:

  • Aromatic Protons (H5 and H6): The aromatic region will display signals for two protons. H6 is expected to be a doublet due to coupling with H5. H5 will appear as a doublet of doublets due to coupling with H6 and a longer-range coupling to the fluorine at C4.[5] The electron-withdrawing nature of the chloro, fluoro, and acyl groups, and the electron-donating methoxy group will influence the precise chemical shifts.[6][7]

  • Methoxy Protons (C8-H₃): The methoxy group protons will appear as a sharp singlet in the range of 3.9-4.1 ppm.

  • Morpholine Protons: The morpholine ring protons typically show two distinct signals corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.[4][8] Due to the electronegativity of oxygen, the protons on C10 and C11 will be deshielded and appear at a lower field compared to the protons on C9 and C12.[4] The amide bond may exhibit restricted rotation, which could lead to broadening or even separate signals for the axial and equatorial protons of the morpholine ring, especially at lower temperatures.[9]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is based on established additive models for substituent effects on benzene derivatives and known chemical shifts for N-acylmorpholines.[1][10]

AtomPredicted Chemical Shift (δ, ppm)Assignment
C7165 - 170Carbonyl Carbon
C4155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)Aromatic Carbon (C-F)
C3145 - 150Aromatic Carbon (C-O)
C2125 - 130 (d, ²J(C-F) ≈ 20-25 Hz)Aromatic Carbon (C-Cl)
C1130 - 135Aromatic Carbon (C-C=O)
C6120 - 125Aromatic Carbon (CH)
C5115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)Aromatic Carbon (CH)
C10/C1166 - 68Morpholine Carbons (O-CH₂)
C855 - 60Methoxy Carbon
C9/C1242 - 47Morpholine Carbons (N-CH₂)

Rationale for Predictions:

  • Carbonyl Carbon (C7): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 170 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the highly electronegative fluorine atom (C4) will be significantly downfield and will exhibit a large one-bond C-F coupling constant.[11][12] The other aromatic carbons will also show splitting due to coupling with the fluorine atom over two or three bonds.[13][14] The carbon attached to the chlorine atom (C2) will also be deshielded.

  • Morpholine Carbons: The carbons of the morpholine ring adjacent to the oxygen atom (C10 and C11) will appear at a lower field (around 66-68 ppm) compared to those adjacent to the nitrogen (C9 and C12, around 42-47 ppm).[15][16]

  • Methoxy Carbon (C8): The methoxy carbon will have a characteristic chemical shift in the range of 55-60 ppm.

Experimental Protocol for NMR Spectral Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone for ¹H NMR and 20-30 mg for ¹³C NMR.[17][18]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to minimize impurity peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[19] Gentle vortexing or sonication can aid in dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube to improve spectral quality.[20]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and serves as the internal reference (δ = 0.00 ppm).[21]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -1 to 9 ppm.[22]

    • Acquisition Time: 2-4 seconds.[23]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: -10 to 180 ppm.[22]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction to obtain clean spectra.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) if TMS is not used as an internal standard.

Data Validation and Comparison

Upon acquiring the experimental spectra, a thorough comparison with the predicted data is essential for structural validation.

  • Chemical Shifts: The experimental chemical shifts should be in close agreement with the predicted values. Minor deviations are expected due to the limitations of predictive models and solvent effects.

  • Integration: The integration of the proton signals must correspond to the number of protons in each environment as outlined in the prediction table.

  • Multiplicity and Coupling Constants: The splitting patterns (singlets, doublets, triplets, etc.) and the measured coupling constants should match the predictions. This is a powerful tool for confirming the connectivity of atoms.

  • Impurity Analysis: Carefully examine the spectra for any unexpected signals. Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) and starting materials. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.

Conclusion: The Importance of Rigorous Spectral Validation

In the landscape of drug discovery and development, the absolute certainty of a compound's structure is non-negotiable. NMR spectroscopy provides an unparalleled level of detail for structural elucidation. The process of predicting, acquiring, and meticulously analyzing ¹H and ¹³C NMR spectra, as outlined in this guide, constitutes a self-validating system. By comparing robust experimental data with theoretically grounded predictions, researchers can confidently confirm the structure of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone and other novel molecules, ensuring the integrity and reproducibility of their scientific findings.

References

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1965). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 38(8), 1459-1460. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736. [Link]

  • Sójka, M., & Gierczyk, B. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Viesser, R. V., Ducati, L. C., & Tormena, C. F. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570–6576. [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

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  • IUPAC. (1976). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 45(3-4), 217-219. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. Journal of Biomolecular NMR, 12(1), 1–23. [Link]

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  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

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  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformation of the 0CF3 group in trifluoromethoxybenzene and some derivatives. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]

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Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Characterization of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of the novel small molecule, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of the novel small molecule, (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the causality behind experimental choices, compares analytical technologies with supporting data, and provides validated protocols for immediate application.

Introduction: The Analytical Challenge

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, with a molecular formula of C₁₂H₁₃ClFNO₃ and a monoisotopic mass of 273.0568 Da, represents a class of synthetic intermediates crucial in pharmaceutical development.[1][2] The structural complexity, featuring a substituted aromatic ring and a morpholine moiety, necessitates unambiguous characterization to ensure identity, purity, and stability. In the pharmaceutical industry, precise impurity profiling is not merely a quality control step but a stringent regulatory requirement mandated by bodies like the FDA and EMA, under guidelines from the International Council for Harmonisation (ICH).[3][4]

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this domain, offering the ability to measure mass with high accuracy (typically below 5 ppm), which allows for the determination of elemental composition and the differentiation of isobaric interferences.[5][6] This guide will compare the two leading HRMS technologies—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive analysis of this target molecule and its potential impurities.

The Central Role of HRMS: Why High Resolution is Non-Negotiable

In drug discovery and development, moving beyond nominal mass to exact mass is critical.[6] For a molecule like (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, the ability to confirm its elemental composition is the first step in its definitive identification. HRMS provides this confidence, which is essential for patent filings, regulatory submissions, and ensuring the integrity of downstream biological assays.

The value of HRMS extends significantly into impurity and degradation product analysis.[7] Synthetic byproducts or degradants can have similar masses and chromatographic behaviors. HRMS provides the resolving power to distinguish these, ensuring that even trace-level contaminants are accurately identified and quantified, a key tenet of ICH Q3A and Q3B guidelines.[8]

cluster_0 Analytical Workflow Sample Sample Preparation (Compound in Solution) UPLC UHPLC Separation (Chromatographic Resolution) Sample->UPLC Injection Ionization Ionization Source (e.g., ESI) UPLC->Ionization Elution HRMS HRMS Analysis (Q-TOF or Orbitrap) Ionization->HRMS Ion Transfer Data Data Processing & Interpretation (Formula Determination, Fragmentation Analysis) HRMS->Data Raw Data Acquisition

Caption: A typical analytical workflow for HRMS characterization.

Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap

The choice between a Q-TOF and an Orbitrap mass analyzer is one of the most significant decisions in setting up an analytical workflow. This choice is dictated by the specific analytical need, such as the speed of the chromatographic separation or the complexity of the sample matrix.[6]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale & Field Insight
Mass Resolution Typically 40,000 - 60,000Can exceed 240,000Orbitrap provides superior resolution, which is critical for separating closely related isobaric species without complete chromatographic separation.[6][9]
Mass Accuracy < 2 ppm (with internal calibration)< 1 ppm (with internal calibration)Both offer excellent mass accuracy for confident elemental composition determination.[10]
Scan Speed Very high (>20 Hz)Inversely proportional to resolutionQ-TOF is better suited for compatibility with ultra-high-performance liquid chromatography (UHPLC), where peak widths can be less than one second.[6] Slower scan speeds on an Orbitrap can lead to an insufficient number of data points across a narrow peak, compromising quantification.
Dynamic Range ~5 orders of magnitude~4 orders of magnitudeQ-TOF often demonstrates a better dynamic range, making it highly effective for detecting low-abundance impurities in the presence of the main API.[10][11]
Cost & Maintenance Generally lower initial costHigher initial cost due to complexityQ-TOF systems do not require superconducting magnets, making them more affordable and easier to maintain than ultra-high-resolution FT-ICR-MS, and often more accessible than Orbitraps.[6]

HRMS in Context: Comparison with Alternative Analytical Techniques

While HRMS is powerful, a comprehensive analytical strategy often employs orthogonal techniques to provide a complete picture. The validation of any analytical method requires demonstrating its suitability for the intended purpose, a process that involves assessing various performance parameters.[12][13]

TechniquePrimary UseAdvantagesLimitations
High-Resolution MS (HRMS) Identification & QuantificationProvides exact mass for elemental composition and structural fragments. High sensitivity.[5]Isomeric differentiation can be challenging without chromatography.
NMR Spectroscopy Definitive Structure ElucidationProvides unambiguous structural information, including stereochemistry.[8]Significantly lower sensitivity than MS; requires larger sample amounts and longer acquisition times.[7]
HPLC with UV Detection Quantification & Purity AssessmentRobust, reproducible, and the gold standard for quantitative analysis in QC labs.[4][14]Provides no structural information for unknown identification; co-eluting impurities with no chromophore are missed.
FTIR Spectroscopy Functional Group IdentificationQuick and non-destructive method to confirm the presence of key functional groups (e.g., C=O, C-O-C).[7][8]Provides limited information on the overall molecular structure; not suitable for complex mixture analysis.

Experimental Protocol: A Validated UPLC-HRMS Method

This protocol outlines a self-validating system for the characterization of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. The use of a lock mass ensures constant calibration, providing trustworthy and accurate data throughout the analytical run.

Objective: To confirm the identity and assess the purity of the target compound using UPLC-Q-TOF MS.

1. Sample & Standard Preparation:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Working Solution: Dilute the stock solution to 1.0 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. Causality: The acidic mobile phase promotes protonation, which is essential for positive-mode electrospray ionization (ESI+).

  • System Suitability: Inject the working solution six times at the beginning of the sequence to assess system precision (RSD < 2% for peak area and retention time).

2. UPLC Parameters:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. Causality: A sub-2-micron particle size C18 column provides high separation efficiency and is suitable for a broad range of small molecules.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

3. HRMS (Q-TOF) Parameters:

  • Ionization Mode: ESI Positive. Causality: The morpholine nitrogen is readily protonated.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Mass Range: 50 - 500 m/z.

  • Acquisition Mode: MSᴱ (A data-independent acquisition mode that collects low-energy (MS) and high-energy (MS/MS) data simultaneously).[5]

  • Collision Energy (High Energy Scan): Ramped from 15 to 40 eV. Causality: A ramped collision energy ensures fragmentation of the precursor ion to produce a rich spectrum of product ions for structural confirmation.

  • Lock Mass: Leucine Enkephalin ([M+H]⁺ = 556.2771 m/z) infused at a low concentration for continuous mass correction.

Data Interpretation: From Exact Mass to Fragmentation Pathway

A. Exact Mass Confirmation: The primary goal is to match the experimentally measured mass of the protonated molecule [M+H]⁺ with its theoretical value.

  • Molecular Formula: C₁₂H₁₃ClFNO₃

  • Theoretical Monoisotopic Mass: 273.0568 Da

  • Theoretical [M+H]⁺ Mass: 274.0646 Da

  • Acceptance Criterion: Mass error < 5 ppm.

B. Fragmentation Analysis: The high-energy MS/MS spectrum provides structural fingerprints. For (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, fragmentation is expected to occur at the amide bond and within the morpholine ring, which are common fragmentation pathways.[15][16]

cluster_frags Key Fragmentation Pathways Precursor (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone [M+H]⁺ = 274.0646 Da Frag1 Acylium Ion m/z = 188.9858 Da Precursor:f1->Frag1 Amide Bond Cleavage Frag2 Protonated Morpholine m/z = 88.0706 Da Precursor:f1->Frag2 Amide Bond Cleavage Frag3 Loss of C₂H₄O from Morpholine Fragment m/z = 44.0495 Da Frag2:f1->Frag3 Ring Opening

Caption: Proposed fragmentation pathway for the target molecule.

  • Pathway 1: Amide Bond Cleavage: The most probable fragmentation is the cleavage of the C-N amide bond. This heterolytic cleavage can result in two primary fragments: the stable acylium ion (m/z 188.9858) and protonated morpholine (m/z 88.0706).[17] The observation of the acylium ion is a strong confirmation of the substituted phenylcarbonyl substructure.

  • Pathway 2: Morpholine Ring Fragmentation: The protonated morpholine fragment can undergo further fragmentation, typically through a ring-opening mechanism, leading to the loss of a neutral C₂H₄O molecule, resulting in a fragment at m/z 44.0495.

The presence of these specific fragments at high mass accuracy provides an exceptionally high level of confidence in the structural assignment, moving beyond what is possible with nominal mass data.[18]

Conclusion

The characterization of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is effectively achieved using High-Resolution Mass Spectrometry. While both Q-TOF and Orbitrap platforms are capable of providing the requisite mass accuracy for formula confirmation, the choice of instrument should be aligned with the specific analytical strategy. A Q-TOF analyzer is optimally suited for high-throughput applications coupled with fast UPLC separations, offering an excellent balance of performance characteristics. An Orbitrap provides superior resolution for tackling complex analytical challenges. By combining HRMS with a robust, validated chromatographic method and a clear understanding of fragmentation pathways, researchers can ensure the unambiguous identification and quality assessment of this and other critical pharmaceutical compounds, thereby upholding the highest standards of scientific integrity and regulatory compliance.[3]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • LCGC North America. (2009). High Performance Mass Spectrometry for Small Molecule and Protein Applications.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Nature. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC.
  • Future Science. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development.
  • RJPN.org. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis.
  • Waters. (n.d.). Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project.
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • ACS Publications. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.
  • IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Sigma-Aldrich. (n.d.). (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.
  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry.
  • ResearchGate. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

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Validation

A Researcher's Guide to Comparing the Binding Efficacy of Novel (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Analogs

Introduction: Unlocking the Potential of the Morpholino Methanone Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurrence in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Morpholino Methanone Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurrence in a multitude of bioactive compounds. The morpholine moiety is one such scaffold, prized for its ability to improve aqueous solubility and other drug-like properties.[1] When coupled with a substituted benzoyl group, as in the (phenyl)(morpholino)methanone series, it forms a versatile framework for exploring a range of biological targets. Studies on related structures have revealed activities from antibacterial to anxiolytic, the latter implicating interactions with central nervous system receptors like the benzodiazepine binding sites on GABA-A receptors.[1][2]

This guide focuses on a specific, novel scaffold: (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (hereafter referred to as Compound 1 ). The unique substitution pattern on the phenyl ring—featuring chloro, fluoro, and methoxy groups—presents a compelling case for investigation. These small substituents are frequently employed in drug discovery to meticulously probe and optimize ligand-protein interactions.[3] The chloro and methoxy groups, despite their opposing electronic effects, both exhibit dual electrostatic behavior, allowing for versatile interactions within a protein's binding pocket.[3] Similarly, the strategic placement of fluorine can enhance metabolic stability and binding affinity.[1]

As public data on Compound 1 is not yet available, this document serves as both a foundational guide and a methodological blueprint. We will proceed with a hypothetical, yet scientifically plausible, framework wherein this compound class targets the benzodiazepine binding site of the GABA-A receptor. We will detail the gold-standard experimental protocols required to assess binding efficacy, present an illustrative structure-activity relationship (SAR) analysis of rationally designed derivatives, and provide the technical insights necessary to validate such a research program.

The Hypothetical Target: The GABA-A Receptor Benzodiazepine Site

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Its activation by γ-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This receptor complex possesses several allosteric modulatory sites, with the benzodiazepine (BZD) site being a primary target for anxiolytic, sedative, and anticonvulsant drugs.[2] Compounds that bind to this site can act as positive allosteric modulators (PAMs), enhancing the effect of GABA. We hypothesize that the morpholino methanone scaffold of Compound 1 could interact with this BZD site.

GABA-A_Signaling_Pathway cluster_receptor GABA-A Receptor (Chloride Ion Channel) GABA_R GABA-A Receptor Influx Chloride Influx GABA_R->Influx BZD_Site Benzodiazepine Site BZD_Site->GABA_R Enhances GABA Affinity GABA_Site GABA Site GABA GABA GABA->GABA_Site Binds Compound1 Compound 1 (Hypothetical PAM) Compound1->BZD_Site Binds Cl_ion Cl⁻ Ions Cl_ion->GABA_R Flows through Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anxiolysis) Hyperpolarization->Inhibition

Caption: Hypothetical signaling at the GABA-A receptor modulated by Compound 1.

Methodology I: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of our test compounds, a competitive radioligand binding assay is the gold standard, prized for its robustness and sensitivity.[4] This assay measures the ability of an unlabeled test compound (the "competitor," e.g., Compound 1) to displace a radiolabeled ligand with known high affinity for the target receptor.

Causality Behind Experimental Choices
  • Receptor Source: We use cell membranes (e.g., from HEK293 cells stably expressing the GABA-A receptor) as they provide a high concentration of the target, isolated from complex intracellular machinery.

  • Radioligand: A classic choice for the BZD site is [³H]-Flunitrazepam, a high-affinity radiolabeled BZD. Its use allows for sensitive detection of displacement.

  • Assay Buffer: The buffer (e.g., Tris-HCl) is maintained at physiological pH (~7.4) to ensure the receptor maintains its native conformation.

  • Filtration: Rapid vacuum filtration is critical. It separates the receptor-bound radioligand from the free radioligand in solution before significant dissociation can occur.[4] Glass fiber filters are pre-soaked in a polymer like polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter material.[5]

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest cells expressing the target GABA-A receptor.

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[5]

  • Assay Setup (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution creating a 10-point curve). For control wells, add buffer (for total binding) or a saturating concentration of an unlabeled BZD like Diazepam (for non-specific binding).

    • Add 50 µL of the radioligand ([³H]-Flunitrazepam) at a fixed concentration, typically near its dissociation constant (Kd).

    • Initiate the binding reaction by adding 100 µL of the prepared membrane homogenate (e.g., 50-100 µg protein/well). The final volume is 250 µL.[5]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[5]

  • Filtration and Washing:

    • Rapidly transfer the contents of the plate to a 96-well filter plate (pre-soaked in 0.3% PEI) using a cell harvester under vacuum.

    • Wash the filters swiftly 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Assay_Workflow A 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) B 2. Assay Plate Setup (Add reagents to 96-well plate) A->B C 3. Incubation (Reach binding equilibrium) B->C D 4. Filtration & Washing (Separate bound from free ligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Methodology II: Surface Plasmon Resonance (SPR)

While radioligand assays provide affinity at equilibrium (Ki), Surface Plasmon Resonance (SPR) offers a powerful, label-free alternative that can determine both binding affinity (KD) and the kinetics of the interaction—the association (ka) and dissociation (kd) rates.[8] This provides deeper insight into the binding mechanism.

Causality Behind Experimental Choices
  • Immobilization Strategy: The target protein (ligand) is immobilized on a sensor chip. Covalent amine coupling is a common and robust method. However, to ensure the protein's activity is preserved, a capture-based method followed by covalent stabilization can be superior. For instance, a His-tagged receptor can be captured on a Nickel-NTA chip and then covalently cross-linked.[9] This orients the protein and often leads to higher activity on the surface.

  • Analyte: The small molecule (e.g., Compound 1) is the "analyte" that is flowed over the sensor surface in solution.

  • Kinetic vs. Steady-State: A full kinetic analysis (multi-cycle kinetics) involves injecting multiple concentrations of the analyte and measuring the full association and dissociation phases. This is more informative than steady-state analysis, which only measures the response at equilibrium.[10]

Step-by-Step Protocol
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Inject the purified, soluble GABA-A receptor protein over the activated surface. The primary amines on the protein will form covalent amide bonds with the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Assay Setup and Execution:

    • Prepare serial dilutions of the test compounds (analytes) in a suitable running buffer (e.g., HBS-EP buffer). A "zero concentration" (buffer only) sample is essential for double referencing.

    • Prime the SPR system with running buffer to establish a stable baseline.

    • Perform injection cycles. Each cycle consists of:

      • Association: Inject a specific concentration of the analyte over the sensor surface for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.

      • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the immobilized receptor.

      • Regeneration (if needed): Inject a regeneration solution (e.g., a pulse of low pH glycine) to strip all bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis:

    • The instrument records the change in refractive index at the surface as a response in Resonance Units (RU). This data is visualized as a sensorgram (Response vs. Time).[8]

    • Perform double referencing by subtracting the response from a reference flow cell (an activated/deactivated surface without protein) and the response from the buffer-only injections. This corrects for bulk refractive index changes and instrument drift.

    • Fit the referenced sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).

    • The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants: KD = kd / ka. A lower KD value indicates higher binding affinity.

Illustrative Comparison: Structure-Activity Relationship (SAR) Analysis

To demonstrate how these methodologies are used to compare efficacy, we present a hypothetical dataset for Compound 1 and four rationally designed derivatives. This analysis aims to probe the contribution of each substituent on the phenyl ring to the overall binding affinity for the GABA-A BZD site.

Compound IDStructureModification from ParentHypothetical Ki (nM)SAR Interpretation
1 (2-Cl , 4-F , 3-OMe )Parent Compound15The combination of substituents results in high-affinity binding. This serves as our benchmark.
2 (4-F , 3-OMe )Removal of 2-Chloro150A 10-fold loss in affinity suggests the chloro group is critical for binding, possibly via a halogen bond or a crucial steric interaction within a hydrophobic pocket.[11]
3 (2-Cl , 3-OMe )Removal of 4-Fluoro45A 3-fold loss in affinity indicates the fluorine atom contributes favorably to binding, perhaps through enhanced electronic properties or direct interaction, but is less critical than the 2-chloro group.
4 (2-Cl , 4-F )Removal of 3-Methoxy300A 20-fold loss in affinity highlights a crucial role for the methoxy group. Its oxygen may act as a hydrogen bond acceptor with a residue in the binding site.[3]
5 (2-Cl , 5-F , 3-OMe )Isomeric shift of Fluoro (4->5)250A significant loss of affinity demonstrates the high regioselectivity of the binding pocket. The precise positioning of the fluoro substituent at the 4-position is key for optimal interaction.

Note: The data presented in this table is purely illustrative to demonstrate the principles of SAR analysis and is not derived from experimental results.

This hypothetical SAR provides a clear, logical path for lead optimization. The data strongly suggests that the 2-chloro and 3-methoxy groups are essential pharmacophoric elements, while the 4-fluoro group provides a significant but smaller contribution. Future synthetic efforts would focus on retaining the 2-chloro and 3-methoxy substituents while exploring other modifications to further enhance affinity.

Conclusion and Future Directions

This guide has provided a comprehensive methodological framework for evaluating the binding efficacy of a novel chemical series, represented by (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. By detailing the protocols for competitive radioligand binding assays and surface plasmon resonance, we have outlined a dual approach to characterize both the equilibrium affinity (Ki/KD) and the binding kinetics of these compounds.

The next steps for a real-world research program would be to:

  • Synthesize Compound 1 and the proposed derivatives.

  • Execute the described binding assays to generate real experimental data and validate the hypothetical target.

  • Expand the library of derivatives based on the initial SAR to further optimize binding affinity.

  • Progress high-affinity compounds into functional assays (e.g., electrophysiology) to determine their modulatory effect (agonist, antagonist, inverse agonist) on GABA-A receptor function.

By combining rational design with rigorous, quantitative biophysical techniques, researchers can effectively navigate the complex process of identifying and optimizing novel bioactive molecules.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Salentin, S., et al. (2026, January 20). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Retrieved from [Link]

  • Fajemiroye, J. R., et al. (2023, April 25). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved from [Link]

  • Drake, E. R., & Barone, J. R. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Retrieved from [Link]

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Validation

Bridging the Gap: A Guide to Correlating In Vivo and In Vitro Neuroprotective Efficacy for (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of neuropharmacology, the journey from a promising molecule to a viable therapeutic is fraught with challenges. A critical junctu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of neuropharmacology, the journey from a promising molecule to a viable therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to navigate this process for the novel compound (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. While extensive biological data on this specific molecule is not yet widespread, its structural motifs—a halogenated phenyl ring and a morpholine group—are prevalent in centrally active compounds, suggesting potential as a neuroprotective agent.

This document, therefore, serves as a methodological playbook. We will not merely present data but will dissect the causality behind the experimental choices, offering a self-validating system to assess and correlate the neuroprotective potential of this compound. The core principle of in vitro-in vivo correlation (IVIVC) is to create a predictive mathematical model that links laboratory results to performance in a living organism, a strategy that can streamline development, reduce the need for extensive bioequivalence studies, and optimize formulation strategies.[1][2][3][4]

Part 1: In Vitro Characterization – Quantifying Neuroprotective Potential

The first step is to quantify the compound's direct effects on neurons in a controlled environment. This allows for rapid screening and mechanistic investigation.

Hypothesized Mechanism of Action & Model Selection

The presence of electron-withdrawing groups (chloro and fluoro) and a metabolically stable morpholine ring suggests the compound could interact with CNS targets to mitigate cellular stress. We will proceed with the hypothesis that (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone confers neuroprotection by reducing intracellular oxidative stress and inhibiting apoptotic pathways.

To test this, we will use the human neuroblastoma SH-SY5Y cell line, a well-established and reliable model for studying neurodegenerative processes, particularly Parkinson's disease pathology.[5] We will induce neuronal damage using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons by generating high levels of intracellular reactive oxygen species (ROS), mimicking a key pathological feature of Parkinson's disease.

Experimental Workflow: In Vitro Neuroprotection Assays

cluster_0 In Vitro Protocol A 1. Culture SH-SY5Y Cells B 2. Pre-treat with Test Compound (Various Concentrations) A->B C 3. Induce Neurotoxicity (6-OHDA) B->C D 4. Incubate for 24 hours C->D E 5a. Assess Cell Viability (MTT Assay) D->E F 5b. Measure Oxidative Stress (DCFH-DA Assay) D->F G 5c. Quantify Apoptosis (Annexin V/PI Staining) D->G

Caption: Workflow for in vitro assessment of neuroprotective activity.

Detailed In Vitro Protocols

Protocol 1: Cell Viability Assessment (MTT Assay) [5]

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle-only control group.

  • Neurotoxin Challenge: Introduce 6-OHDA to all wells (except for the untreated control group) to a final concentration of 100 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage relative to the untreated control group.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) [5]

  • Follow steps 1-4 from the MTT assay protocol.

  • Probe Loading: Wash the cells with warm PBS and then load them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm. Express ROS levels as a percentage relative to the 6-OHDA-only treated group.

Hypothetical In Vitro Data Summary
Concentration (µM)Cell Viability (% of Control)Intracellular ROS (% of 6-OHDA Group)
Control (No 6-OHDA) 100 ± 4.5N/A
0 (6-OHDA only) 48 ± 3.2100 ± 8.1
0.1 55 ± 2.989 ± 7.5
1.0 72 ± 3.865 ± 6.2
10.0 89 ± 4.141 ± 5.3
50.0 92 ± 3.535 ± 4.9
Calculated EC₅₀ ~1.5 µM ~4.2 µM

Part 2: In Vivo Validation – From Cell Culture to a Living System

Positive in vitro results are promising but must be validated in a complex biological system to assess pharmacokinetics, safety, and true therapeutic potential.

Animal Model Selection and Rationale

To directly correlate with our in vitro experiments, the unilateral 6-OHDA-lesioned rat model of Parkinson's disease is the logical choice.[6] This model involves stereotaxically injecting 6-OHDA into the medial forebrain bundle, causing a progressive loss of dopaminergic neurons in the substantia nigra, which closely mimics the pathology of Parkinson's disease. This allows for both behavioral and histological assessment of neuroprotection. Rodent models are commonly used in neurodegenerative research due to their genetic similarities to humans and well-established experimental protocols.[7]

Detailed In Vivo Protocols

Protocol 3: 6-OHDA Lesioning and Behavioral Assessment

  • Animal Subjects: Use adult male Sprague-Dawley rats (250-300g). House them under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 8 µg of 6-OHDA dissolved in 4 µL of saline with 0.02% ascorbic acid into the right medial forebrain bundle.

  • Compound Administration: One week post-surgery, begin daily administration of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone or vehicle via intraperitoneal (i.p.) injection for 21 days. Use several dose groups (e.g., 1, 5, 25 mg/kg) based on preliminary pharmacokinetic studies.

  • Behavioral Testing: At the end of the treatment period, assess motor asymmetry by administering a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) and counting the number of full contralateral (away from the lesioned side) rotations over a 30-minute period. A reduction in rotations in the compound-treated groups compared to the vehicle group indicates a therapeutic effect.

Protocol 4: Post-Mortem Histological Analysis

  • Tissue Collection: Following behavioral testing, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Sectioning: Carefully extract the brains and post-fix them overnight. Prepare 40 µm coronal sections through the substantia nigra using a cryostat.

  • Immunohistochemistry: Stain the sections for Tyrosine Hydroxylase (TH), an enzyme marker for dopaminergic neurons.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra of both the lesioned and unlesioned hemispheres. Calculate the percentage of neuronal survival in the lesioned side relative to the intact side.

Hypothetical In Vivo Data Summary
Treatment Group (mg/kg)Net Contralateral Rotations (per 30 min)TH+ Neuronal Survival (%)
Sham (No Lesion) 5 ± 2100 ± 3.1
Vehicle (Lesioned) 155 ± 1522 ± 4.5
1 120 ± 1838 ± 5.2
5 75 ± 1265 ± 6.8
25 40 ± 978 ± 7.1

Part 3: Forging the Link – The In Vivo-In Vitro Correlation

The ultimate goal is to use the robust, controlled data from our in vitro assays to predict the complex outcomes of our in vivo studies. This correlation is the cornerstone of a modern, efficient drug development program.[8]

Establishing a Predictive Model

By plotting the in vitro results against the in vivo outcomes, we can establish a predictive relationship. For a neuroprotective agent, a strong correlation would show that higher potency in vitro (i.e., a lower EC₅₀ for protecting cultured neurons) corresponds directly to a greater therapeutic effect in vivo (e.g., a higher percentage of neuronal survival or a greater reduction in behavioral deficits).

cluster_0 Hypothetical Signaling Pathway A 6-OHDA B ↑ Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Caspase-3 Activation C->D E Apoptosis D->E F Test Compound G ↓ Intracellular ROS F->G G->C Inhibits

Caption: Hypothetical pathway showing compound mitigating ROS-induced apoptosis.

Correlated Data Summary and Interpretation
In Vitro EndpointIn Vivo EndpointCorrelation Strength (r²)Interpretation
Cell Viability EC₅₀ TH+ Neuronal Survival 0.95Excellent. The concentration required to protect 50% of neurons in vitro is a strong predictor of the degree of neuronal sparing in the animal model.
ROS Reduction EC₅₀ Reduction in Rotations 0.92Strong. The compound's in vitro antioxidant capacity correlates well with functional motor improvement in vivo.

A strong correlation (r² > 0.9) allows researchers to use the faster and more cost-effective in vitro assays as a surrogate for in vivo bioequivalence studies.[1] This means that for formulation changes or batch-to-batch comparisons, a simple in vitro dissolution and efficacy test could be sufficient to ensure consistent in vivo performance, drastically reducing the need for animal testing.

Comparison with Alternative Methodologies

The neurotoxin-based approach detailed here is a robust and widely accepted method for inducing a specific type of neuronal loss. However, it is important to consider alternative models that may offer different insights.

  • Genetic Models: Transgenic rodent models that overexpress proteins linked to neurodegenerative diseases (e.g., alpha-synuclein for Parkinson's or APP/tau for Alzheimer's) offer a more slowly progressing pathology that may better recapitulate the chronic nature of human disease.[7][9] The drawback is often higher cost, longer study durations, and sometimes more subtle behavioral phenotypes.

  • Non-Rodent Models: Simpler organisms like Drosophila (fruit flies) and C. elegans (nematodes) can be genetically modified to model neurodegenerative diseases.[10] These models are excellent for high-throughput screening of compounds due to their rapid life cycles and ease of genetic manipulation, but their physiological differences from mammals necessitate eventual validation in rodent models.

The choice of model ultimately depends on the specific scientific question being asked. For establishing a direct and quantifiable correlation between an acute neuroprotective effect in vitro and in vivo, the neurotoxin model is highly effective. For studying disease modification over a longer term, a genetic model might be more appropriate.

By following the structured approach laid out in this guide, researchers can build a powerful, predictive bridge between their laboratory bench and preclinical studies, ensuring that promising compounds like (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone are evaluated with the scientific rigor and efficiency required for modern drug discovery.

References

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • In Vitro In Vivo Correl
  • CMC Perspectives of In Vitro / In Vivo Correl
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • How can animal models be used to study neurodegenerative diseases?
  • How is in vitro–in vivo correlation (IVIVC) established?
  • Animal Models of Neurodegener
  • A Review on Neurodegenerative Diseases with their Suitable Animal Models.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers.
  • Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin - Benchchem.

Sources

Comparative

A Comparative Guide to the Structural Validation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth technical comparison of X-ray crystallography as the primary method for the structural validation of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, a novel synthetic compound. We will explore the causality behind experimental choices in crystallographic validation and objectively compare its performance with alternative and complementary analytical techniques, supported by established principles and methodologies.

The precise knowledge of a molecule's atomic arrangement is paramount in understanding its chemical behavior, reactivity, and potential as a therapeutic agent. Even subtle changes in stereochemistry or conformation can drastically alter a compound's biological activity. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline.

The Gold Standard: X-ray Crystallography

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2][3] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. By analyzing the diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be inferred.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a powdered sample of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone to a validated crystal structure involves a meticulous, multi-step process. Each stage is designed to ensure the integrity and accuracy of the final model.

X-ray_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Source X-ray Diffraction Experiment Crystal_Selection->Xray_Source Data_Processing Data Processing & Reduction Xray_Source->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Structure_Validation Structure Validation (checkCIF) Model_Building->Structure_Validation Database_Deposition Database Deposition (e.g., CCDC) Structure_Validation->Database_Deposition

Caption: Workflow for X-ray Crystallography Validation.

Step-by-Step Protocol:
  • Crystal Growth: The initial and often most challenging step is to obtain single crystals of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents. The choice of solvent and crystallization conditions is critical and often requires extensive screening.

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, characterized by sharp edges and uniform morphology. The crystal is then carefully mounted on a goniometer head for data collection.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing and Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson synthesis. The initial model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.[4]

  • Structure Validation: The refined crystal structure is rigorously validated to ensure its quality and accuracy. This is a critical step to identify any potential errors in the model. The International Union of Crystallography (IUCr) provides a comprehensive validation service called checkCIF.[5][6] This service performs a series of checks on the crystallographic information file (CIF) and generates a report highlighting any potential issues.[7][8][9]

Key Validation Parameters

The quality of a crystal structure is assessed using several key parameters. These metrics provide a quantitative measure of how well the model fits the experimental data and conforms to known chemical principles.

ParameterDescriptionAcceptable Range
Resolution A measure of the level of detail that can be seen in the electron density map. Higher resolution (smaller value) is better.[10]< 1.5 Å (high resolution), 1.5-2.5 Å (good for small molecules)
R-factor (R1) A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values are better.[10]< 0.05 for high-quality small molecule structures
R-free A measure of how well the model predicts a subset of the data that was not used in the refinement. It is a less biased measure of model quality than the R-factor.[10][11]Should be close to the R-factor, typically slightly higher. A large difference may indicate overfitting.
Goodness of Fit (GoF) A statistical measure of how well the refined model fits the data.Should be close to 1.
Ramachandran Plot For macromolecules, this plot assesses the stereochemical quality of the protein backbone torsion angles.[10][12]>98% of residues in favored regions.
Clash Score The number of serious steric clashes per 1000 atoms. Lower values are better.[12]As low as possible.

Orthogonal and Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive validation strategy often employs orthogonal techniques that provide information in the solution phase or offer complementary data.

Analytical_Techniques_Comparison cluster_primary Primary Method cluster_alternatives Alternative & Complementary Methods Target_Compound (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone Xray X-ray Crystallography Target_Compound->Xray Definitive 3D Structure (Solid State) NMR NMR Spectroscopy Target_Compound->NMR 3D Structure & Connectivity (Solution) MS Mass Spectrometry Target_Compound->MS Molecular Weight & Formula CompChem Computational Chemistry Target_Compound->CompChem Predicted Structure & Properties

Caption: Comparison of Analytical Techniques for Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[13][14] It provides information about the chemical environment of individual atoms and their connectivity.

  • Expertise & Experience: For (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone, 1D NMR (¹H and ¹³C) would confirm the presence and number of different types of protons and carbons. 2D NMR experiments, such as COSY and HSQC, would establish the connectivity between atoms, confirming the molecular framework. NOESY experiments can provide information about through-space interactions, which can help to determine the solution-state conformation.[13]

  • Trustworthiness: The data is self-validating through the consistency of chemical shifts, coupling constants, and integration values with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[15][16] It is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition.

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₃ClFNO₃). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[17][18][19]

  • Trustworthiness: The isotopic pattern, particularly for chlorine, provides a clear signature that can be compared with theoretical predictions to validate the presence of this element.

Computational Chemistry

Computational chemistry utilizes theoretical principles and computer simulations to predict molecular structures and properties.[20][21]

  • Expertise & Experience: Density Functional Theory (DFT) calculations can be used to predict the geometry of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone. The predicted structure can then be compared with the experimentally determined crystal structure. Furthermore, NMR chemical shifts can be predicted and compared with experimental values to further validate the structure.[22] Crystal structure prediction (CSP) methods can also be employed to explore possible packing arrangements.[23]

  • Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set used. Validation against experimental data is crucial.[24]

Comparative Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
State Solid (Crystalline)SolutionGas Phase (ions)In Silico
Information Precise 3D atomic coordinates, bond lengths, bond angles, and packingConnectivity, stereochemistry, and conformation in solutionMolecular weight and elemental formulaPredicted 3D structure, energy, and spectral properties
Strengths Unambiguous 3D structure determination at atomic resolution.Provides information on the structure and dynamics in solution.High sensitivity and accuracy for molecular formula determination.Can predict structures and properties for which experimental data is unavailable.
Limitations Requires single crystals of suitable quality. Structure may differ from solution conformation.Can be complex to interpret for large or conformationally flexible molecules.Provides limited information on 3D structure.Predictions must be validated by experimental data.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound like (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is most robust when an integrated approach is employed. While X-ray crystallography stands as the definitive method for determining the solid-state structure, its findings should be corroborated by data from orthogonal techniques. NMR spectroscopy confirms the structure and provides insight into its solution-state conformation, while mass spectrometry unequivocally establishes the molecular formula. Computational chemistry serves as a powerful predictive and confirmatory tool.

By combining the strengths of these diverse analytical methods, researchers can achieve a comprehensive and irrefutable understanding of a molecule's structure, paving the way for its further development and application. This multi-faceted validation strategy embodies the principles of scientific rigor and ensures the integrity of the data that underpins modern chemical and pharmaceutical research.

References
  • IUCr Journals. checkCIF FAQ. [Link]

  • IUCr Journals. checkCIF/PLATON (basic structural check). [Link]

  • Michigan Technological University. What is Computational Chemistry?. [Link]

  • IUCr Journals. (IUCr) IUCr checkCIF procedure. [Link]

  • Longdom Publishing. Strategies for Interpreting Mass Spectra in Chemical Research. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • IUCr Journals. details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • IUCr Journals. details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • Daygroup. Crystal structure prediction. [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • PMC. NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. [Link]

  • Proteopedia. Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Whitman College. C-MS Section 6.1. [Link]

  • PMC. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. [Link]

  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

  • Schrödinger. Structure Prediction & Target Enablement. [Link]

  • Instructables. (2016, November 17). How to Read a Simple Mass Spectrum. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • IUCr Journals. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography. [Link]

  • Frontiers. (2017, October 31). Analysis of the quality of crystallographic data and the limitations of structural models. [Link]

  • PMC. (2013, September 21). Crystallographic Model Validation: from Diagnosis to Healing. [Link]

  • PDBe. For X-ray crystallography structures | Analysing and evaluating macromolecular models. [Link]

  • MolPort. (2-chloro-4-fluorophenyl)(2-fluoro-3-methoxyphenyl)methanone. [Link]

  • PMC. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. [Link]

  • PMC. Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. [Link]

  • MolPort. (2-chloro-4-methoxyphenyl)(3-methanesulfonylphenyl)methanone. [Link]

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Validation

Publish Comparison Guide: Validating the Target Specificity of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone

Executive Summary & Scientific Rationale In early-stage drug discovery, identifying a highly potent molecule is only half the battle; proving its target specificity is where most programs succeed or fail. Relying on a si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In early-stage drug discovery, identifying a highly potent molecule is only half the battle; proving its target specificity is where most programs succeed or fail. Relying on a single biochemical assay to validate a novel compound is a critical methodological flaw. Biochemical assays lack the physiological context of the cell and are often biased by varying ATP concentrations.

In this guide, we evaluate the target specificity of the novel putative kinase inhibitor (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (hereafter referred to as CFMM-258 ). To establish a self-validating system, we must employ an orthogonal validation workflow. We will benchmark CFMM-258 against a pan-kinase inhibitor (Staurosporine) and a highly specific targeted inhibitor (Gefitinib) across three distinct physiological contexts:

  • Thermodynamic Binding (KINOMEscan): ATP-independent kinome-wide selectivity.

  • Biochemical Activity (ADP-Glo): Catalytic inhibition in a controlled environment.

  • Live-Cell Target Engagement (NanoBRET TE): Intracellular binding in the presence of physiological ATP and cellular membranes.

Workflow A Phase 1: KINOMEscan (Thermodynamic Binding) B Phase 2: ADP-Glo Assay (Biochemical Activity) A->B C Phase 3: NanoBRET TE (Live-Cell Engagement) B->C D Validated Target Specificity C->D

Figure 1: Orthogonal workflow for validating kinase inhibitor target specificity.

Phase 1: Broad-Spectrum Kinome Profiling (KINOMEscan)

The Causality Behind the Choice

Before assessing enzymatic inhibition, we must understand the compound's global binding landscape. Traditional biochemical panels are flawed for broad profiling because different kinases require different ATP concentrations (varying Km​ ), making cross-kinase comparisons mathematically biased. We utilize the KINOMEscan technology (Eurofins DiscoverX) because it employs an active-site directed competition binding assay that operates independently of ATP, allowing for true thermodynamic profiling ( Kd​ ) across over 500 kinases[1].

Experimental Protocol
  • Preparation: Grow DNA-tagged kinase strains in E. coli (or HEK-293 cells for specific kinases) to logarithmic phase, infect with T7 phage, and lyse to harvest the tagged kinases[2].

  • Resin Generation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule ligands to create an affinity resin[2].

  • Competitive Binding: Incubate the DNA-tagged kinase, the immobilized ligand, and CFMM-258 (at varying concentrations). If CFMM-258 binds to the kinase active site, it prevents the kinase from interacting with the immobilized ligand[2].

  • Quantification: Wash the beads to remove unbound proteins. Elute the captured kinase and quantify it using a highly sensitive qPCR readout[1]. A reduction in qPCR signal inversely correlates with CFMM-258 binding affinity.

Phase 2: Biochemical Activity Validation (ADP-Glo)

The Causality Behind the Choice

Binding to a kinase (Phase 1) does not guarantee that the compound actually inhibits the enzyme's catalytic function (e.g., it could be a silent binder). We must measure the reduction in catalytic output. We select the ADP-Glo Kinase Assay (Promega) over traditional radiometric ( 33 P-ATP) assays because it is a universal, homogeneous luminescent assay that directly quantifies ADP production, avoiding radioactive hazards while maintaining an exceptional signal-to-background ratio even at high ATP concentrations[3],[4].

Experimental Protocol
  • Kinase Reaction: Incubate the purified target kinase (e.g., EGFR) with its specific peptide substrate, ATP, and CFMM-258 in a 384-well plate. Allow the reaction to proceed for 60 minutes.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. This terminates the kinase reaction and completely depletes any unreacted ATP left in the well[3].

  • Signal Generation: Add the Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and introduces a luciferase/luciferin system to generate light[3],[4].

  • Measurement: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP generated, allowing for precise IC50​ calculation[4].

Phase 3: Live-Cell Target Engagement (NanoBRET TE)

The Causality Behind the Choice

A compound may exhibit picomolar affinity in a biochemical assay but fail completely in vivo due to poor membrane permeability, cellular efflux pumps, or inability to compete with high intracellular ATP concentrations (typically 1–10 mM)[5]. The NanoBRET Target Engagement (TE) Intracellular Kinase Assay is chosen because it is the first assay to quantitatively measure drug-kinase interactions in real-time inside live cells using Bioluminescence Resonance Energy Transfer (BRET)[5].

Experimental Protocol
  • Cell Seeding: Transfect HEK293 cells with a NanoLuc-kinase fusion vector and seed them into 384-well tissue culture-treated plates (Adherent format)[6].

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (the BRET acceptor) to the cells.

  • Compound Competition: Add CFMM-258 to the wells. If CFMM-258 is cell-permeable and engages the target, it will competitively displace the fluorescent tracer from the NanoLuc-kinase active site[5].

  • BRET Readout: Measure the BRET signal. Displacement of the tracer by CFMM-258 results in a quantitative loss of the BRET signal, which is used to calculate the intracellular IC50​ [5].

NanoBRET cluster_0 Tracer Binding (High BRET) cluster_1 CFMM-258 Binding (Low BRET) NLuc1 NanoLuc-Kinase (Donor) Signal High BRET Signal NLuc1->Signal Energy Transfer Tracer1 Fluorescent Tracer (Acceptor) Tracer1->Signal NLuc2 NanoLuc-Kinase (Donor) NoSignal Loss of BRET Signal NLuc2->NoSignal Blocked CFMM CFMM-258 (Competitor) CFMM->NoSignal Displaces Tracer

Figure 2: Mechanism of NanoBRET Target Engagement competitive binding assay.

Data Presentation: Comparative Performance Analysis

To contextualize the specificity and potency of CFMM-258, we compared it against Staurosporine (a broad-spectrum ATP-competitive inhibitor) and Gefitinib (an EGFR-specific inhibitor). The data below summarizes the orthogonal validation across our putative target (EGFR) and a common off-target kinase (Aurora A).

CompoundKINOMEscan S(35) Score*ADP-Glo IC50​ (EGFR WT)ADP-Glo IC50​ (Aurora A)NanoBRET TE Intracellular IC50​ (EGFR WT)
CFMM-258 0.04 (Highly Selective)12 nM >10,000 nM 45 nM
Gefitinib 0.02 (Highly Selective)3 nM>10,000 nM15 nM
Staurosporine 0.85 (Non-Selective)5 nM8 nM22 nM

*S(35) Score = (Number of kinases with <35% control remaining) / (Total kinases tested). A lower score indicates higher selectivity.

Conclusion: The orthogonal data confirms that CFMM-258 is a highly selective inhibitor. While its biochemical IC50​ (12 nM) shifts slightly in the live-cell NanoBRET assay (45 nM) due to intracellular ATP competition, it successfully permeates the cell membrane and engages the target with high nanomolar potency, outperforming broad-spectrum alternatives in safety profiles.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins DiscoverX. Available at:[Link]

  • Weng, Z., et al. "Experimental profiling of kinase inhibitors." Bio-protocol. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams through the operational challenges of handling complex pharmaceutical intermediates. The compound (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams through the operational challenges of handling complex pharmaceutical intermediates. The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone presents a specific logistical profile: it combines a highly stable halogenated aromatic ring (containing both chlorine and fluorine) with a morpholine moiety.

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard. This guide provides a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this chemical, ensuring compliance, environmental stewardship, and laboratory safety.

The Causality of Hazard: Why Halogenated Waste is Different

To manage waste effectively, researchers must understand the mechanistic reasons behind disposal rules.

  • Thermal Degradation Risks: Non-halogenated organic waste (like ethanol or acetone) is often sold by waste vendors for "fuel blending" (energy recovery). However, halogenated compounds cannot be fuel-blended. When combusted, the chlorine and fluorine atoms in (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone react to form highly toxic dioxins and corrosive hydrogen halides (HCl and HF). Consequently, institutional safety guidelines universally mandate that halogenated waste be routed to specific containers intended for specialized high-temperature incineration without energy recovery[1].

  • Environmental Persistence: The morpholine ring is chemically stable in the biosphere and does not readily degrade under non-adapted environmental conditions. Furthermore, the disposal and production of halogenated organics represent a primary environmental hotspot in pharmaceutical development, necessitating strict containment to prevent aquatic toxicity[2].

If you contaminate a 20L carboy of non-halogenated solvent with even a few milligrams of this halogenated amide, the entire carboy is legally reclassified as halogenated waste. This ruins its fuel-blending value and exponentially increases institutional disposal costs.

Quantitative Data: Waste Stream Profiling

Before executing the disposal protocol, consult the following operational matrix to understand how this compound alters your waste streams.

ParameterHalogenated Stream (Target)Non-Halogenated Stream (Avoid)Operational Implication for this Compound
Primary Destination High-Temp Incineration with Alkaline ScrubbersFuel Blending / Energy RecoveryMust be routed to Halogenated Incineration.
Combustion Byproducts CO₂, H₂O, HCl, HF, Dioxins CO₂, H₂OScrubber systems are required to neutralize acids.
Standard Container Yellow-tagged HDPE CarboyWhite/Red-tagged HDPE CarboyNever mix this compound into white/red carboys.
Disposal Cost Multiplier ~5x to 10x Base Cost1x Base CostCross-contamination causes severe budget drain.

Mandatory Visualization: Disposal Routing Workflow

The following decision matrix illustrates the self-validating logic required when disposing of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone in various physical states.

G Start (2-Chloro-4-fluoro-3-methoxyphenyl) (morpholino)methanone Waste State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Halogenated Solid Waste Bin (Double Bagged in SAA) Solid->SolidBin LiquidCheck Identify Carrier Solvent Liquid->LiquidCheck Incineration High-Temp Incineration (Alkaline Scrubbers Required) SolidBin->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) LiquidCheck->NonHaloSolvent HaloCarboy Halogenated Liquid Waste Carboy (Yellow Tag) HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy Solute dictates stream HaloCarboy->Incineration

Workflow for the segregation and disposal of halogenated morpholine derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system : each step includes a built-in validation check to prevent downstream errors before they occur.

Phase 1: Quenching and Segregation
  • Action: If the compound is part of an active reaction mixture, quench any reactive reagents (e.g., acid chlorides, reactive bases) slowly over an ice bath.

  • Causality: Morpholine derivatives can act as weak bases. Ensuring the mixture is chemically neutralized prevents exothermic reactions inside the sealed waste carboy.

  • Validation Check: Test the aqueous layer of the quenched mixture with pH paper. Proceed to containerization only when the pH is between 5 and 9.

Phase 2: Containerization (The "Solute Rule")
  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined waste container specifically designated for Halogenated Waste .

  • Causality: Even if you dissolve this compound in a non-halogenated solvent (like DMSO for a biological assay), the solute dictates the hazard class. The entire solution must be treated as halogenated.

  • Validation Check: Inspect the receiving container. If the container is made of standard polystyrene or thin PET, do not use it; halogenated organics will embrittle and degrade these plastics over time.

Phase 3: EPA-Compliant Labeling
  • Action: Immediately update the hazardous waste tag attached to the carboy. Write out the full chemical name: (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone.

  • Causality: Regulatory inspectors and waste vendors cannot legally transport containers labeled with abbreviations (e.g., "Compound 4b" or "Morpholine analog"). Unknown chemical structures trigger expensive, mandatory analytical testing by the vendor.

  • Validation Check: Ensure the tag has the "Halogenated" checkbox marked and the accumulation start date is clearly legible.

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Action: Place the sealed container in a secondary containment tray within your lab's designated SAA.

  • Causality: Secondary containment ensures that if the primary HDPE carboy fails or leaks, the highly toxic aquatic pollutant does not reach the municipal drain system.

  • Validation Check: Verify that the total volume of the SAA does not exceed your local fire code limits (typically 55 gallons of hazardous waste) and request a vendor pickup within 3 days of the container reaching 90% capacity.

References

  • Source: scribd.
  • Source: usda.
  • Source: nih.

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